molecular formula C18H10N2O4 B1220556 Naphthalene-1,5-dimaleimide CAS No. 58487-16-4

Naphthalene-1,5-dimaleimide

Cat. No.: B1220556
CAS No.: 58487-16-4
M. Wt: 318.3 g/mol
InChI Key: RQKQQZAZSOOCFT-UHFFFAOYSA-N
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Description

Naphthalene-1,5-dimaleimide is a specialized chemical reagent built on a naphthalene core, a polycyclic aromatic hydrocarbon known for its extended π-conjugated system that facilitates electron delocalization and charge transport . This structure is frequently engineered into donor-acceptor (D-A) or acceptor-donor-acceptor (A-D-A) architectures to create materials with tunable electronic properties . While its exact properties are under investigation, compounds based on the 1,5-disubstituted naphthalene scaffold are of significant research value in organic electronics and materials science. Potential applications include serving as a building block for the development of organic semiconductors, photovoltaic materials for solar cells , and n-type semiconductors in field-effect transistors (FETs) . The maleimide functional groups are highly reactive, making this compound a promising candidate for use as a cross-linking agent in polymer chemistry or as a key intermediate in the synthesis of more complex molecular systems, such as naphthalene diimide (NDI) derivatives . Researchers are exploring its utility in creating new organic electrode materials for energy storage in lithium-ion batteries, a field where naphthalene-based molecules show promise due to their redox-active properties . This product is intended for research purposes only and is not for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58487-16-4

Molecular Formula

C18H10N2O4

Molecular Weight

318.3 g/mol

IUPAC Name

1-[5-(2,5-dioxopyrrol-1-yl)naphthalen-1-yl]pyrrole-2,5-dione

InChI

InChI=1S/C18H10N2O4/c21-15-7-8-16(22)19(15)13-5-1-3-11-12(13)4-2-6-14(11)20-17(23)9-10-18(20)24/h1-10H

InChI Key

RQKQQZAZSOOCFT-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC=C2N3C(=O)C=CC3=O)C(=C1)N4C(=O)C=CC4=O

Canonical SMILES

C1=CC2=C(C=CC=C2N3C(=O)C=CC3=O)C(=C1)N4C(=O)C=CC4=O

Other CAS No.

58487-16-4

Synonyms

naphthalene-1,5-dimaleimide
NDMI

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Naphthalene 1,5 Dimaleimide

Established Synthetic Routes to Naphthalene-1,5-Dimaleimide

The preparation of this compound typically involves a two-step procedure starting from 1,5-diaminonaphthalene and maleic anhydride (B1165640). This process first forms an intermediate bismaleamic acid, which is then cyclized to the final dimaleimide.

Synthesis from Diamines and Maleic Anhydride

The initial step in the synthesis of this compound is the reaction of 1,5-diaminonaphthalene with maleic anhydride. This reaction is a nucleophilic acyl substitution where the amino groups of the diamine attack the carbonyl carbons of the maleic anhydride molecules. This ring-opening addition reaction is typically carried out in a polar aprotic solvent and results in the formation of the corresponding N,N'-(naphthalene-1,5-diyl)bis(maleamic acid). The reaction is generally quantitative and proceeds under mild conditions. google.comorgsyn.org

Dehydration and Cyclization Approaches

The second and final step is the cyclodehydration of the intermediate N,N'-(naphthalene-1,5-diyl)bis(maleamic acid) to form the five-membered imide rings of this compound. This intramolecular condensation reaction eliminates two molecules of water. This can be achieved through thermal or chemical means. researchgate.net

Chemical cyclodehydration is a common laboratory method that employs a dehydrating agent, such as acetic anhydride in the presence of a catalyst like sodium acetate (B1210297). google.comorgsyn.org This method is often preferred as it can be carried out at lower temperatures than thermal cyclization, thus minimizing potential side reactions. google.com The reaction mixture is typically heated to facilitate the ring closure. orgsyn.org

Thermal cyclodehydration involves heating the bismaleamic acid at elevated temperatures, often in the range of 120–140°C, to drive off water and promote imidization. researchgate.net However, direct thermal cyclization at very high temperatures can sometimes lead to polymerization of the resulting maleimide (B117702). google.com An alternative approach is azeotropic distillation in the presence of an acid catalyst, which effectively removes water from the reaction system and shifts the equilibrium towards the formation of the maleimide. google.com

Precursor Synthesis and Modification

The primary precursor for the synthesis of this compound is 1,5-diaminonaphthalene (DAN). The availability and purity of this diamine are crucial for the successful synthesis of the final product.

Preparation of 1,5-Diaminonaphthalene (DAN) and Derivatives

1,5-Diaminonaphthalene can be prepared through several synthetic routes, most commonly involving the reduction of 1,5-dinitronaphthalene (B40199). wikipedia.org Other methods include the amination of 1,5-dihydroxynaphthalene (B47172). wikipedia.org

The synthesis of 1,5-dinitronaphthalene, the precursor to DAN, is typically achieved through the nitration of naphthalene (B1677914). Direct dinitration of naphthalene with a mixture of nitric acid and sulfuric acid often leads to a mixture of isomers, predominantly the 1,5- and 1,8-dinitronaphthalenes. google.comepo.org The separation of these isomers can be challenging. epo.org Nitration of 1-nitronaphthalene (B515781) also yields a mixture of 1,5- and 1,8-dinitronaphthalene. wikipedia.org

To circumvent the issue of isomer separation, a more regioselective synthetic route has been developed. This process involves a sequence of reactions starting with the mononitration of naphthalene to 1-nitronaphthalene. google.com This is followed by the halogenation of 1-nitronaphthalene to yield 1-halo-5-nitronaphthalene. google.comgoogle.com The halogen atom is then substituted by an amino group through reaction with ammonia (B1221849), often under transition metal catalysis, to produce 5-amino-1-nitronaphthalene. google.comgoogle.com The final step is the hydrogenation of the remaining nitro group to afford 1,5-diaminonaphthalene. google.com This multi-step approach allows for a more controlled synthesis of the desired 1,5-isomer.

A widely used method for the reduction of 1,5-dinitronaphthalene to 1,5-diaminonaphthalene is the use of hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst. google.comgoogle.compatsnap.com This method is often favored due to its mild reaction conditions and high yields. google.com The reaction is typically carried out in a solvent, and various catalysts can be employed, with iron-based catalysts being common. google.com

The following table summarizes various conditions for the hydrazine hydrate reduction of 1,5-dinitronaphthalene to 1,5-diaminonaphthalene as described in the patent literature.

Catalyst SystemSolventTemperature (°C)Reaction Time (incubation)Product Purity (%)Yield (%)Reference
Ferric chloride hexahydrate, activated carbonN,N-Dimethylformamide603 hours98.988.7 google.com
Ferric chloride hexahydrate, activated carbonChlorobenzene788 hours98.988.8 google.com
Ferric chloride hexahydrate, activated carbono-Dichlorobenzene807 hours99.190.9 google.com
Ferric chloride hexahydrate, activated carbonN,N-Dimethylformamide1207 hours99.291.5 google.com

Synthesis of Naphthalene Diimide (NDI) Scaffolds

Naphthalene diimide (NDI) scaffolds are significant for their applications in organic electronics and materials science. mdpi.comnih.gov Their synthesis is often straightforward, and their electronic and optical properties can be tuned through functionalization. nih.gov

Reaction of Naphthalenetetracarboxylic Dianhydride with Amines

The most common and efficient method for synthesizing symmetrical NDI compounds is the one-step condensation of 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTCDA) with a primary amine. acs.org This reaction is typically carried out in a high-boiling solvent like N,N-dimethylformamide (DMF) or isopropanol (B130326) at temperatures ranging from 70 to 110 °C for 12 to 24 hours. acs.org A variety of amines can be used, allowing for the introduction of different functional groups at the imide positions. acs.org

Microwave-assisted synthesis has emerged as a rapid and high-yield alternative, capable of producing structurally diverse NDIs in just 1 to 5 minutes. acs.orgresearchgate.net For the synthesis of unsymmetrical NDIs with two different amine substituents, a stepwise approach is necessary to avoid a mixture of products that are difficult to separate. acs.org This involves reacting NTCDA with one equivalent of a primary amine to form the naphthalene monoimide, which is then reacted with a second, different primary amine. acs.org

Core Functionalization and Expansion Strategies

While functionalization at the imide positions primarily affects solubility and molecular organization, modifications to the naphthalene core have a significant impact on the electronic and optical properties. nih.govacs.org Core-functionalized NDIs (cNDIs) have attracted considerable attention for their potential in creating novel functional materials. nih.govacs.org

One key strategy for core functionalization is the selective dibromination of the NDI core to produce 2,6-dibromonaphthalenediimide (DBND). figshare.com This intermediate serves as a versatile platform for further elaboration through cross-coupling reactions, such as the Heck-type reaction with styrene (B11656) residues, to introduce a variety of substituents. figshare.com Mechanochemical methods, using a vibratory ball mill, have been developed for the solvent-free synthesis of DBND and subsequent Heck-type reactions, offering a more rapid and environmentally friendly approach compared to traditional solution-based methods. figshare.com

Other core functionalization strategies include the introduction of alkylamino, alkoxy, sulfur, aryl, thiophene, and cyano groups, which can dramatically alter the photophysical properties of the resulting NDI derivatives. acs.org Core expansion, or annulation, involves the formation of additional rings onto the NDI scaffold, leading to extended π-systems with tunable electronic characteristics and reduced band gaps. nih.govresearchgate.net

Reaction Conditions and Optimization

The synthesis of this compound and its precursors is sensitive to various reaction parameters, including the choice of solvent, temperature, and pressure. Careful optimization of these conditions is crucial for achieving high yields and purity.

Solvent Effects in this compound Synthesis

The choice of solvent plays a critical role in the synthesis of NDI scaffolds. High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) are commonly used for the condensation reaction between NTCDA and primary amines. acs.org Toluene and xylenes (B1142099) are also employed, sometimes with the addition of a polar protic co-solvent like formic acid or acetic acid to improve the solubility of polyamic acid intermediates in the preparation of polyimides. google.comgoogle.com The solvent's ability to dissolve the reactants and intermediates is a key factor in the reaction's success. researchgate.net For instance, in the synthesis of N-desymmetrized naphthalenediimides, the ability of amino acids to solubilize the naphthalene dianhydride starting material was found to be crucial. researchgate.net

Solvent SystemReactantsProduct TypeReference
N,N-dimethylformamide (DMF)1,4,5,8-naphthalenetetracarboxylic dianhydride, primary amineSymmetrical NDI acs.org
Isopropanol1,4,5,8-naphthalenetetracarboxylic dianhydride, primary amineSymmetrical NDI acs.org
Toluene with formic acid co-solventDiamine, dianhydridePolyimide google.com
Xylenes with formic/acetic acid co-solventDiamine, dianhydridePolyimide google.com

Temperature and Pressure Control in Reaction Processes

Temperature is a key parameter in the synthesis of NDIs and their precursors. The condensation of NTCDA with amines is typically conducted at elevated temperatures, ranging from 70 to 220 °C, to drive the reaction to completion. mdpi.comacs.org For instance, the synthesis of symmetrical NDIs in DMF or isopropanol is often carried out at 70–110 °C. acs.org In the preparation of 1,5-diaminonaphthalene derivatives, the reaction temperature for oxime formation can range from ambient temperature to 150 °C, with a preferred range of 50 to 100 °C. google.com

Pressure can also be a factor, particularly in reactions involving gases like ammonia. The conversion of a 5-nitro-1-tetralone derivative to an imine using ammonia is preferably conducted at an increased pressure. google.com However, excessively high hydrogen pressure during hydrogenation steps should be avoided as it can lead to unwanted hydrogenation of the naphthalene ring. google.com

ReactionTemperature RangePressure ConditionsKey ConsiderationsReference
Symmetrical NDI Synthesis70–220 °CAmbientDuration can range from a few hours to 48 hours. mdpi.comacs.org
Oxime formation for 1,5-diaminonaphthalene precursorAmbient to 150 °C (50–100 °C preferred)Ambient or higher google.com
Imine formation with ammoniaAmbient or higherIncreased pressure preferred google.com
Hydrogenation for 1,5-diaminonaphthaleneAmbient or higherExcessively high hydrogen pressure can cause ring hydrogenation. google.com

Catalytic Approaches in this compound Formation

The synthesis of this compound from its precursors, primarily 1,5-diaminonaphthalene and maleic anhydride, typically proceeds through a two-step process. The initial reaction involves the formation of the intermediate, N,N'-(naphthalene-1,5-diyl)bis(maleamic acid). The subsequent and often rate-determining step is the cyclodehydration, or imidization, of this intermediate to yield the final this compound. This cyclization is frequently facilitated by catalytic methods to enhance reaction rates and improve yields under milder conditions than thermal cyclization.

The chemical imidization of the polyamic acid derived from 1,5-diaminonaphthalene is a critical step where various catalytic systems have been explored. researchgate.netacs.org The process involves the dehydration and condensation of the amic acid groups to form the cyclic imide rings. google.com

Tertiary Amine Catalysis

Tertiary amines are widely employed as catalysts for the imidization of polyamic acids. Their catalytic activity is influenced by factors such as their basicity and the degree of steric hindrance around the nitrogen atom. researchgate.netacs.org These catalysts function via nucleophilic catalysis. acs.org In the presence of a dehydrating agent like acetic anhydride, the reaction is understood to proceed through a mixed anhydride intermediate. The tertiary amine catalyst can facilitate the deprotonation of this intermediate, which is often the rate-limiting step. acs.org

Commonly used tertiary amines in bismaleimide (B1667444) synthesis include pyridine, triethylamine (B128534) (TEA), picoline, and lutidine. researchgate.netgoogle.comtandfonline.com Research on the imidization of the polyamic acid from 1,5-diaminonaphthalene has shown that catalysts with reduced steric crowding, such as N-Methylpyrrolidine and triethylenediamine, can accelerate the reaction significantly—reportedly making it at least 50 times faster than when using pyridine, a conventional industrial catalyst. researchgate.netacs.org This acceleration occurs without negatively impacting the molecular weight and its distribution. acs.org

A typical procedure involves the use of a dehydrating agent in conjunction with the amine catalyst. For instance, a combination of acetic anhydride and a tertiary amine is a common system for effecting the cyclodehydration. acs.orgtandfonline.com Another documented catalytic system for the synthesis of bismaleimides involves the use of fused magnesium acetate and triethylamine (TEA) to drive the cyclization of the maleamic acid intermediate. tandfonline.com

Alcohol and Acid Co-catalysis

An alternative catalytic approach for the preparation of maleimides from N-substituted maleamic acids involves the use of an alcohol catalyst in conjunction with an acid co-catalyst. google.com This method is based on the principle of converting the maleamic acid to an ester in the presence of an acid catalyst, which then readily undergoes ring-closure to form the maleimide with the elimination of the alcohol. google.com For this method to be effective, the alcohol catalyst should possess a boiling point equal to or higher than that of the solvent used in the reaction. google.com Suitable alcohol catalysts include C4 to C10 alcohols, such as n-butanol and n-pentanol. google.com

Other Catalytic Systems

The synthesis of bismaleimide resins and prepolymers has also been achieved using other types of catalysts. For example, tertiary phosphines have been utilized as catalysts in the synthesis of modified bismaleimide resins. google.com Additionally, imidazole (B134444) has been noted as a suitable catalyst for imidization reactions. google.com The choice of catalyst and reaction conditions, such as temperature, can significantly influence the reaction rate. Chemical ring-closure is often performed at temperatures ranging from 15 °C to 120 °C. google.com

The table below summarizes various catalytic systems used in the formation of imides from amic acid precursors, which are applicable to the synthesis of this compound.

Interactive Data Table: Catalytic Systems for Imidization

Catalyst SystemDehydrating AgentPrecursorsKey Findings/Conditions
Tertiary Amines (e.g., Pyridine, Triethylamine)Acetic AnhydrideDiamine + Maleic AnhydrideA common and conventional method for imidization. acs.orgtandfonline.com
N-Methylpyrrolidine, TriethylenediamineAcetic Anhydride1,5-Diaminonaphthalene + DianhydrideReaction rate is at least 50 times faster than with pyridine; proceeds via nucleophilic catalysis. researchgate.netacs.org
Magnesium Acetate, Triethylamine (TEA)Acetic AnhydrideDiamine + Maleic AnhydrideThe solution is typically refluxed for about an hour to achieve cyclodehydration. tandfonline.com
Alcohol (C4-C10) + Acid Co-catalystNone specifiedN-substituted maleamic acidThe alcohol's boiling point should be ≥ solvent's boiling point; reaction is heated to promote cyclodehydration. google.com
Tertiary PhosphinesNot specifiedBismaleimide + Diallyl bisphenol compoundUsed for synthesizing modified bismaleimide prepolymers. google.com
ImidazoleNot specifiedPolyamic AcidEffective for chemical ring-closure, with reactions typically run between 15 °C and 120 °C. google.com

Reactivity, Reaction Mechanisms, and Derivative Formation of Naphthalene 1,5 Dimaleimide

Maleimide (B117702) Reactivity Profile

The maleimide groups attached to the naphthalene (B1677914) core at the 1 and 5 positions are the primary sites of chemical reactivity. ontosight.ai These groups readily undergo several types of reactions, including cycloadditions and nucleophilic additions. ontosight.ai

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a key reaction for maleimides. mdpi.comperlego.com In the context of Naphthalene-1,5-dimaleimide, the maleimide moieties act as dienophiles. ontosight.ai While the naphthalene core itself can act as a diene, this typically requires high pressure and temperature to overcome its aromatic stability. perlego.comkpfu.ru For instance, the reaction of naphthalene with N-phenylmaleimide to form a Diels-Alder adduct has been studied under such conditions. kpfu.ruumich.edu The rate and equilibrium constants for these types of reactions are influenced by factors such as the ionization potential of the diene and the electron affinity of the dienophile. kpfu.ru The use of catalysts like gallium chloride can significantly increase the reaction rate. kpfu.ru

A generalized scheme for a Diels-Alder reaction involving a maleimide is the reaction with a diene like furan (B31954) to produce dicarboximide derivatives. mdpi.com This type of reaction is highly selective and is a cornerstone in the synthesis of complex cyclic compounds. mdpi.comperlego.com

Table 1: Examples of Diels-Alder Reactions with Maleimide Derivatives

DieneDienophileAdductReaction ConditionsReference
FuranN-Azobenzene MaleimidesDicarboximide AdductsNot specified mdpi.com
NaphthaleneN-phenylmaleimideExo-adductRoom temperature, 7 days (with GaCl₃ catalyst) umich.edu
NaphthaleneN-phenylmaleimideEndo and Exo isomers100 °C, 80 hours, 8 kbar umich.edu

The electron-deficient nature of the maleimide rings in this compound makes them susceptible to nucleophilic attack. ontosight.ai This type of reaction involves a nucleophile attacking the carbon-carbon double bond of the maleimide. libretexts.org A variety of nucleophiles can participate in these reactions. For instance, the addition of organolithium reagents to naphthyl derivatives has been shown to proceed with high yields. researchgate.net The regioselectivity of these additions (e.g., 1,2- vs. 1,4- or 1,6-addition) can be influenced by the steric bulk of the reactants and the solvent system used. nih.gov

The Michael addition, or conjugate 1,4-addition, is a specific and widely used type of nucleophilic addition in which a nucleophile adds to an α,β-unsaturated carbonyl compound. wikipedia.org The maleimide groups of this compound serve as excellent Michael acceptors. wikipedia.orgmolaid.com This reaction is fundamental in forming carbon-carbon and carbon-heteroatom bonds under mild conditions. wikipedia.org

A common application of this chemistry is the reaction with thiols. acs.org For example, aromatic compounds with two maleimide groups have been shown to react with thiols, a reaction that can be monitored by changes in fluorescence. acs.org This specific reactivity with thiols is utilized in bioconjugation to label proteins containing cysteine residues. acs.org The Michael addition of amines to bismaleimides is also a key step in the synthesis of polyaspartimides. lew.rorevmaterialeplastice.ro This reaction leads to the formation of a succinimide (B58015) ring structure within the polymer backbone. lew.ro

The ene reaction is another pathway for the reactivity of bismaleimides, particularly in the context of polymerization and crosslinking. This reaction involves the addition of a compound with an allylic hydrogen (the "ene") to a compound with a multiple bond (the "enophile"), in this case, the maleimide double bond. For bismaleimide (B1667444) resins, the reaction with diallylbisphenol A is proposed to proceed via an 'ene-reaction' for chain extension. core.ac.uk This is often followed by Diels-Alder reactions for crosslinking at higher temperatures. core.ac.uk

Polymerization Mechanisms Involving this compound

The bifunctional nature of this compound makes it a valuable monomer for the synthesis of high-performance polymers. cnrs.fr The rigid naphthalene moiety often imparts high thermal stability and glass transition temperatures (Tg) to the resulting polymers. cnrs.fr

Bismaleimides can undergo thermal polymerization through free-radical reactions involving the double bonds of the maleimide units. cnrs.fr This process leads to a highly crosslinked and thermally stable polymer network. cnrs.fr The curing of bismaleimide resins is often initiated by heat, and the reactivity of the maleimide's C=C double bond is influenced by the chemical structure connecting the two maleimide groups. revmaterialeplastice.ro

In the presence of other reactive monomers, such as diallyl compounds, the thermal curing process can involve a combination of reaction mechanisms. For instance, the copolymerization of bismaleimides with diallylbisphenol A is thought to involve an initial 'ene-reaction' for chain extension, followed by Diels-Alder reactions that lead to crosslinking. core.ac.uk Similarly, when copolymerized with cyanate (B1221674) esters, complex reactions including the formation of triazine rings and Michael addition reactions can occur. scispace.comresearchgate.net The introduction of naphthalene structures into the polymer backbone generally enhances thermal stability. cnrs.frresearchgate.net

Thermogravimetric analysis (TGA) is commonly used to assess the thermal stability of these polymers. For example, cured bismaleimide resins have been shown to be stable up to high temperatures, with decomposition temperatures ranging from 294 to 455 °C. lew.ro

Photopolymerization of Naphthalene Diimide-Based Monomers

Photopolymerization offers a method for creating stable electrochromic layers from naphthalene diimide (NDI)-based monomers. Research has demonstrated the preparation of an NDI monomer containing styrene (B11656) pendant groups, which are capable of polymerization upon exposure to light. scilit.comuniroma2.itresearchgate.netmdpi.com This process was monitored using infrared spectroscopy to confirm the stability of the NDI core during the reaction. researchgate.net

The resulting polymer exhibits electrochromic properties, changing color from transparent or slightly yellow to brown-red and then green. uniroma2.itresearchgate.netmdpi.com This color change is attributed to a two-step reduction of the NDI core to its radical anion and then to a dianion. uniroma2.itresearchgate.netmdpi.com Devices constructed with these polymer films as the active material have shown good electrochromic stability over 500 redox cycles. uniroma2.itresearchgate.netmdpi.com The switching times for these devices were calculated to be 18 seconds for coloration and 6 seconds for the bleaching step. scilit.commdpi.com These findings highlight the utility of photopolymerization of styrene-based NDI monomers for generating stable electrochromic polymer layers. scilit.comuniroma2.itresearchgate.netmdpi.com

Radical-Initiated Polymerization Processes

Radical polymerization is a common method for synthesizing polymers from vinyl monomers. dokumen.pub In the context of naphthalene diimide derivatives, radical polymerization can be initiated from the α-carbon of a primary amine through an electron donor-acceptor (EDA) complex-triggered radical deamination. nih.gov This method has been successfully used to graft polymers from various amino acid derivatives, yielding polymers with controlled molecular weights and narrow molar mass distributions. nih.gov

Bismaleimide resins, when polymerized alone, tend to form highly crosslinked and brittle networks. kpi.ua However, their properties can be modified by copolymerization with other monomers. For instance, the copolymerization of bismaleimides with cyanate ester resins has been studied, with a focus on the effect of naphthalene structures on the resulting polymer's properties. researchgate.net The introduction of a 1,5-dihydroxynaphthalene (B47172) moiety into a novolac resin structure, followed by reaction to form a propargyl ether naphthalene phenolic resin, has been shown to improve the heat resistance and processability of the resulting material. researchgate.net

The kinetics of radical polymerization of bismaleimide-type telechelic oligomers have been studied in both solvent and solid states. kpi.ua Depending on the temperature, the bismaleimide telechelic group can lead to chain extension in the presence of aromatic diamines at lower temperatures (140-150°C) and crosslinking at higher temperatures (200°C). kpi.ua

Table 1: Radical-Initiated Polymerization Methods
Initiation MethodMonomers/InitiatorsKey Features
Electron Donor-Acceptor (EDA) ComplexPrimary amines, amino acid derivativesControlled polymerization, narrow molar mass distributions. nih.gov
Thermal InitiationBismaleimide telechelic oligomers, aromatic diaminesChain extension at 140-150°C, crosslinking at 200°C. kpi.ua
Free Radical Polymerizationn-butyl acrylate, methyl methacrylate, styrene in emulsion gelsHigh molecular mass, narrow molecular mass distribution at lower temperatures. mdpi.com

Condensation Polymerization

Condensation polymerization is a step-growth process where monomers react to form larger structural units while releasing smaller molecules such as water or methanol. uomustansiriyah.edu.iqe3s-conferences.org This method is employed in the synthesis of various polymers, including polyesters and polyamides. uomustansiriyah.edu.iqsolubilityofthings.com The synthesis of naphthalene diimide (NDI) derivatives often involves a condensation reaction between a naphthalene tetracarboxylic dianhydride and a diamine. ontosight.ai

For instance, a series of NDI-based random terpolymers have been synthesized for use in all-polymer solar cells. rsc.org These polymers were created to tune the molecular composition and optimize power conversion efficiency. rsc.org Similarly, asymmetric naphthalene diimide derivatives have been synthesized through a two-step condensation reaction, which allows for easier purification and higher yields compared to a one-pot reaction. nih.gov

The mechanism of condensation polymerization can be influenced by catalysts and reaction conditions. In the absence of a strong acid catalyst during polyesterification, a second molecule of the acid can act as the catalyst. uomustansiriyah.edu.iq The reaction rate is influenced by the concentration of the functional groups. uomustansiriyah.edu.iq

Table 2: Condensation Polymerization Examples for NDI Derivatives
ReactantsProduct TypeApplication/Feature
Naphthalene tetracarboxylic dianhydride, diaminesNaphthalene diimide (NDI) derivativesGeneral synthesis of NDI building blocks. ontosight.ai
Naphthalene-1,4,5,8-tetracarboxylic acid, n-butylamine, another amineAsymmetric naphthalene diimide derivativesAnticancer agents. nih.gov
NDI-based monomers with axisymmetric and asymmetric electron acceptorsRandom terpolymersAll-polymer solar cells with controllable morphology. rsc.org
1,5-diamino-naphthalene, l-pyroglutamic acidMono-pyroglutanilide derivativeBreaks molecular symmetry, modifies electronic properties. mdpi.comnih.gov

Functionalization and Derivatization Strategies

The functionalization of this compound and its derivatives allows for the tailoring of their properties for specific applications. ontosight.aiontosight.ai Strategies include conjugation with biomolecules, integration into complex architectures, and asymmetric modification.

Naphthalene diimide (NDI) derivatives can be conjugated with amino acids and peptides to create novel molecules with specific biological or material properties. nih.govmdpi.com For example, NDI-amino acid conjugates have been developed as fluorescent probes for distinguishing between double-stranded DNA and RNA. nih.gov These conjugates were synthesized by linking a dicationic, fluorescent NDI core to amino acid side chains of varying lengths. nih.gov The resulting molecules showed selective fluorimetric responses for GC-DNA. nih.gov

In another study, new peptide analogues of valorphin were conjugated with 1,8-naphthalimide (B145957) to create photodynamic antimicrobial agents. mdpi.com The synthesis involved attaching 1,8-naphtalimide-β-alanine derivatives to the N-terminus of VV-hemorphin-5. mdpi.com Furthermore, the initiation of controlled radical polymerization from the α-carbon of primary amines in amino acid derivatives provides a route to peptide-polymer conjugates. nih.gov The conjugation of amino acids to various heterocyclic and bioactive molecules is a broader strategy being explored for developing new therapeutics. mdpi.com

This compound serves as a building block for the synthesis of dendritic polymers, which are highly branched macromolecules with well-defined structures. ontosight.airesearchgate.net These dendritic materials have potential applications in areas such as drug delivery, catalysis, and light harvesting. researchgate.net

Dendrimers with naphthalene cores have been constructed using Frechet-type poly(aryl ether) dendrons with peripheral functional groups like carbazole (B46965) or oxadiazole. researchgate.net In one approach, bismaleimide was used as a core for the synthesis of 2.5 generation partial carbon-chain dendrimers. researchgate.net The synthesis of fluorescent PAMAM dendrons has also been explored, with studies indicating that their properties, such as water solubility and fluorescence, make them promising for biological applications. cardiff.ac.uk The integration of naphthalene diimides into these complex architectures can influence their photophysical and electronic properties.

The synthesis of asymmetrically functionalized naphthalene diimides allows for fine-tuning of their electronic and structural properties. rsc.orgnih.gov A two-step reaction pathway is often preferred for synthesizing asymmetric derivatives, as it facilitates purification and leads to higher yields compared to a one-pot approach. nih.gov This method involves the successive reaction of n-butylamine and another amine with naphthalene-1,4,5,8-tetracarboxylic acid. nih.gov

The asymmetric functionalization of 1,5-diamino-naphthalene has also been demonstrated by introducing a single amide bond through a thermal coupling with L-pyroglutamic acid. mdpi.comnih.gov This modification breaks the molecule's original symmetry and alters the electronic distribution of the aromatic system. mdpi.comnih.gov Such asymmetrically modified naphthalenes can exhibit different reactivity and properties compared to their symmetric counterparts. For example, in the context of all-polymer solar cells, random terpolymers based on naphthalene diimide with both axisymmetric and asymmetric electron acceptors have been synthesized to control the morphology and enhance the fill factors of the devices. rsc.org

Introduction of Side Chains and Their Influence on Reactivity

The reactivity and utility of this compound can be significantly altered by the strategic introduction of side chains. This approach allows for the fine-tuning of the molecule's electronic properties, steric environment, and solubility, thereby influencing its behavior in various chemical reactions, including polymerization and bioconjugation. Side chains can be incorporated into the naphthalene backbone or attached as pendant groups, with each modification imparting distinct characteristics to the resulting derivative.

Research into bismaleimide (BMI) resins has shown that incorporating naphthalene groups, either within the polymer backbone or as a pendant side group, can enhance material properties. scispace.com For instance, monomers featuring a naphthalene side group have been shown to produce polymers with high glass transition temperatures (Tg) and notable thermal stability. scispace.comcnrs.fr This improvement is often attributed to the rigid and bulky nature of the naphthalene moiety, which restricts segmental motion in the resulting polymer network. A novel bismaleimide containing a pendant naphthalene group and aryl ether linkages, for example, was synthesized and demonstrated an excellent balance of properties, including enhanced solubility. capes.gov.br

The electronic nature of substituents on the naphthalene ring plays a critical role in modulating the reactivity of the maleimide groups. nih.govmdpi.com The maleimide's carbon-carbon double bond is inherently electron-deficient, making it highly susceptible to nucleophilic attack (Michael addition) and participation in Diels-Alder reactions. ontosight.airesearchgate.net The introduction of an electron-withdrawing substituent (EWS) onto the naphthalene core can further increase this electrophilicity. This electronic pull would render the maleimide double bonds even more reactive towards nucleophiles like thiols, a key reaction in bioconjugation with cysteine residues. nih.govacs.org Conversely, attaching an electron-releasing substituent (ERS) to the naphthalene ring would be expected to slightly decrease the reactivity of the maleimide moieties by donating electron density to the system. nih.gov

The position of the substituent on the naphthalene ring is also a determining factor in its influence on reactivity. nih.govresearchgate.net The electronic effects are transmitted through the π-conjugated system of the naphthalene backbone to the maleimide functional groups. mdpi.com This principle allows for the rational design of this compound derivatives with tailored reactivity for specific applications. For example, in the context of developing advanced polymer resins, side chains can be introduced to improve processability by lowering the melting temperature or to enhance the toughness of the final cured material by introducing flexible linkages. scispace.com

The table below summarizes findings on how structural modifications, such as the introduction of specific side chains to bismaleimide structures, influence their thermal properties.

Bismaleimide Monomer Modification/Side Chain Observed Effect on Polymer Properties Reference
Phenyl-based analogueN/A (Reference structure)Standard thermal properties scispace.com
Naphthalene-containing BMINaphthalene group 'in chain'Improved Glass Transition Temperature (Tg), wider processing window scispace.com
Naphthalene-containing BMIPendant naphthalene side groupHigh Glass Transition Temperature (Tg), high thermal stability scispace.comcnrs.fr
Bis(4-maleimidophenoxy-3,5-dimethylphenyl)naphthylmethanePendant naphthalene and aryl ether linkageExcellent solubility, balanced properties capes.gov.br

These findings underscore the versatility of this compound as a platform molecule. By judiciously selecting and positioning side chains, its chemical behavior can be precisely controlled, expanding its applicability in materials science and biotechnology.

Polymer Chemistry and Materials Science Applications of Naphthalene 1,5 Dimaleimide

Naphthalene-1,5-Dimaleimide as a Monomer for Polyimides

This compound serves as a crucial building block in the synthesis of advanced polyimides, a class of high-performance polymers renowned for their exceptional thermal stability and mechanical properties. The incorporation of the rigid and planar naphthalene (B1677914) moiety into the polymer backbone can enhance the glass transition temperature (Tg) and thermal stability of the resulting polyimides. cnrs.fr

Synthesis of Bismaleimide (B1667444) (BMI) Resins

Bismaleimide (BMI) resins are a significant category of thermosetting polyimides. The general synthesis of BMI monomers involves the reaction of a diamine with maleic anhydride (B1165640). cnrs.frscispace.com This two-step process first forms a bismaleamic acid, which is then cyclized to the bismaleimide through dehydration, often using acetic anhydride and a catalyst like sodium acetate (B1210297). cnrs.frscispace.com

In the context of this compound, the synthesis would theoretically involve the reaction of 1,5-diaminonaphthalene with maleic anhydride. This process yields a prepolymer that can be cured thermally to form a highly cross-linked, infusible polymer network. orientjchem.org This cross-linked structure is responsible for the excellent thermal and mechanical properties of the final material. scispace.commetu.edu.tr

The introduction of a naphthalene group into the bismaleimide structure can offer several advantages. For instance, naphthalene-containing bismaleimides have been shown to exhibit lower melting temperatures, which widens the processing window for manufacturing composite materials. cnrs.fr

High-Performance Thermosets from this compound

Thermosets derived from this compound are characterized by their superior performance at elevated temperatures. The high cross-linking density and the inherent rigidity of the aromatic naphthalene units contribute to a high glass transition temperature (Tg) and excellent thermal stability. cnrs.frscispace.com Cured BMI resins are known for their high thermal stability, with some systems showing no observable Tg up to 400°C and thermal degradation starting above 490°C. cnrs.frscispace.com

The properties of these thermosets can be tailored by modifying the backbone structure of the BMI monomer. For example, the incorporation of flexible linkages can improve the toughness of the otherwise brittle BMI resins. scispace.com Research has shown that blending BMIs with other resins, such as those containing allyl compounds, can also enhance toughness. nih.govresearchgate.net

Table 1: Typical Properties of Cured Bismaleimide Resins

PropertyValue
Glass Transition Temperature (Tg)230–380 °C scispace.com
Tensile Strength40-80 MPa scispace.com
Tensile Modulus4.1-4.8 GPa scispace.com

Note: Data presented is for a first-generation, untoughened BMI, bis(4-maleimidophenyl)methane, and serves as a general reference. scispace.com

Copolymerization with Other Monomers

To further enhance the properties of this compound-based resins, copolymerization with other monomers is a common strategy. This approach allows for the creation of materials with a tailored balance of properties, such as improved toughness, processability, and specific electronic characteristics.

A notable example is the copolymerization of bismaleimides with allyl compounds like diallyl bisphenol A (DABPA). nih.gov This process often involves an "Alder-ene" reaction mechanism, leading to a more flexible polymer network and consequently, tougher materials. nih.gov The copolymerization can be initiated thermally, with the reaction proceeding through the opening of the carbon-carbon double bonds in the maleimide (B117702) and allyl groups. nih.gov

Furthermore, the copolymerization of naphthalene-diimide-based monomers with other electron-deficient or electron-rich monomers is a key strategy in the development of conjugated polymers for organic electronics. rsc.org This allows for the tuning of the electronic bandgap and charge transport properties of the resulting copolymers. rsc.org For instance, the copolymerization of isoindigo-based and naphthalene-diimide-based monomers has been shown to produce low bandgap π-conjugated random copolymers with tunable properties. rsc.org

Conjugated Polymers and Advanced Polymer Systems

The unique electronic properties of the naphthalene diimide core make this compound a valuable component in the design of conjugated polymers and advanced polymer systems for electronic and optoelectronic applications.

Naphthalene Diimide-Based Conjugated Polymers

Naphthalene diimide (NDI)-based conjugated polymers are a significant class of materials in the field of organic electronics, primarily due to their excellent electron-transporting capabilities. nih.govresearchgate.netrsc.org These polymers are often synthesized through step-growth or chain-growth polycondensation techniques. rsc.org The NDI unit acts as a strong electron acceptor, and when copolymerized with suitable electron-donating monomers, it can lead to polymers with low bandgaps and high charge carrier mobilities. researchgate.net

One of the most well-studied NDI-based copolymers is P(NDI2OD-T2), a copolymer of N,N'-bis(2-octyldodecyl)-naphthalene diimide and bithiophene, which is known for its air-stable n-type semiconductor behavior. researchgate.net The synthesis of such polymers can be achieved through methods like direct arylation polymerization (DArP), which is considered a greener and more efficient synthetic route. nih.gov

The properties of these conjugated polymers can be finely tuned by altering the comonomer, which allows for control over the electronic and optical characteristics of the material. nih.gov This tunability is crucial for optimizing their performance in devices such as organic field-effect transistors (OFETs) and organic solar cells. nih.govresearchgate.net

Fabrication of this compound Nanocomposites

The incorporation of nanofillers into a this compound-based polymer matrix can lead to the formation of nanocomposites with enhanced properties. rsc.org These enhancements can include improved mechanical strength, thermal stability, and electrical conductivity. rsc.org

The fabrication of these nanocomposites can be achieved through various techniques, such as in-situ polymerization, where the polymerization of the this compound monomer occurs in the presence of the nanofillers. researchgate.net Another method is solution blending, where the pre-synthesized polymer and nanofillers are mixed in a common solvent. rsc.org

For instance, the dispersion of silica (B1680970) nanoparticles in a naphthalenic polyimide matrix has been shown to improve the thermal stability of the resulting nanocomposite. researchgate.net The compatibility between the organic polymer and the inorganic nanofiller is crucial for achieving a uniform dispersion and maximizing the property enhancements. researchgate.net The introduction of functional groups on the surface of the nanoparticles that are similar to the polymer structure can significantly improve this compatibility. researchgate.net The properties of the final nanocomposite are highly dependent on the type, size, shape, and concentration of the nanofiller, as well as the fabrication method employed. rsc.org

Development of Responsive and Smart Materials

The unique chemical structure of this compound, featuring a rigid naphthalene core and two reactive maleimide groups, makes it a valuable building block in the creation of responsive and smart materials. ontosight.ai These materials can alter their properties in response to external stimuli, leading to applications in areas such as self-repairing polymers and color-changing devices. The reactivity of the maleimide units is central to imparting these advanced functionalities. ontosight.ai

Materials with Self-Healing Properties

The development of polymers that can autonomously repair damage is a significant area of materials science aimed at extending the lifespan and improving the safety of products. researchgate.netmdpi.com this compound serves as a key component in creating such materials through the principle of thermally reversible crosslinking based on the Diels-Alder reaction. rsc.org

The core mechanism involves the [4+2] cycloaddition reaction between a diene (commonly a furan (B31954) or anthracene (B1667546) derivative) and a dienophile. rsc.org The electron-deficient maleimide groups of this compound are excellent dienophiles. In a polymer network, this compound can act as a crosslinker, connecting polymer chains that have been functionalized with diene groups. This creates a stable, crosslinked material at operating temperatures.

When the material is damaged, healing can be triggered by applying heat. nih.gov The elevated temperature initiates a retro-Diels-Alder reaction, causing the crosslinks to break. This bond dissociation temporarily reduces the polymer's viscosity and enhances the mobility of the polymer chains, allowing them to flow and fill the crack or damaged area. nih.govrsc.org Subsequent cooling promotes the forward Diels-Alder reaction, reforming the crosslinks and restoring the material's integrity and mechanical properties. rsc.org This process can often be repeated multiple times, offering a durable self-healing capability.

Research into Diels-Alder-based self-healing systems has demonstrated high recovery efficiencies. For instance, polymers crosslinked with multifunctional maleimides and furans have shown the ability to be mended after being cut. Heating to approximately 120°C initiates the retro-Diels-Alder reaction to break the crosslinks, and holding the material at a lower temperature (e.g., 50-60°C) allows the forward reaction to reform the bonds, achieving nearly complete healing. nih.govrsc.org The use of bismaleimide compounds is crucial in forming the reversible network structure that enables this repair mechanism. nih.gov

Table 1: Research Findings on Self-Healing Polymers Utilizing Maleimide-Based Diels-Alder Chemistry

Diene/Dienophile SystemHealing Stimulus & ConditionsHealing EfficiencyKey Findings & Reference
Furan-Functionalized Polymer + Bismaleimide (BMI)Heat: 120°C (retro-DA), then 60°C (DA) for 24hNearly 100%Reversible crosslinking allows for repeated healing cycles. The process restores mechanical integrity after damage. nih.govrsc.org
Anthryl-Telechelic Polymer + Tris-maleimideHeat (Solvent-assisted)HighDemonstrates the versatility of the anthracene-maleimide DA reaction for creating healable crosslinked specimens. rsc.org
Polyurethane with Furan Groups + Bismaleimide (BMI)Heat~80%The reversible nature of the furan-maleimide adduct in a polyurethane matrix enables significant mechanical recovery. researchgate.net

Supramolecular Chemistry and Self Assembly Studies of Naphthalene 1,5 Dimaleimide

Formation of Ordered Nanostructures

Fibrous Structures and Hydrogelation Mechanisms

The self-assembly of naphthalene (B1677914) diimide (NDI) derivatives, particularly those functionalized with moieties capable of specific intermolecular interactions, can lead to the formation of extended fibrous structures and, subsequently, hydrogels. The mechanism of hydrogelation is often initiated by a change in environmental conditions, such as pH. For instance, in studies involving naphthalene-dipeptides, the assembly process begins as charge is removed from the C-terminus of the dipeptide, a process that can be controlled by the hydrolysis of glucono-δ-lactone to gluconic acid, which gradually lowers the pH. nih.gov

This charge neutralization allows for the lateral assembly of the molecules, driven by a combination of non-covalent interactions. Key among these are π-π stacking of the electron-deficient naphthalene cores and the formation of β-sheet-like structures through hydrogen bonding between the peptide appendages, as confirmed by circular dichroism, IR spectroscopy, and X-ray fiber diffraction. nih.gov This hierarchical self-assembly process initially forms thin, flexible fibers. These primary fibers then associate laterally to form thicker, more rigid bundles, which entangle to create a three-dimensional network that immobilizes water, resulting in a hydrogel. nih.gov The kinetics of this assembly process can influence the final material properties of the hydrogel network. nih.gov Similarly, 1,3-dihydroxyl functionalized NDI derivatives have been shown to form fibrillar structures through ladder-like hydrogen-bonded chains, leading to spontaneous gelation in certain solvents. nih.gov

Supramolecular Triangle Formation

Naphthalene diimide units have been employed as rigid building blocks for the construction of discrete, shape-persistent supramolecular polygons, such as molecular triangles (NDI-Δ). northwestern.eduosti.gov These triangles can be synthesized through self-assembly processes involving metal coordination, for example, by reacting a core-substituted naphthalene diimide with organometallic complexes like (Et₃P)₂Pt·2TfO. nih.govbrighton.ac.uk The resulting triangular structure can be fully characterized by NMR spectroscopy, mass spectrometry, and supported by theoretical calculations. brighton.ac.uk

These NDI-based triangles serve as versatile platforms for creating higher-order two-dimensional (2D) tessellations through [π-π] and charge-transfer (CT) interactions. northwestern.eduosti.gov The self-assembly into 2D honeycomb, triangular, and hexagonal tiling patterns is highly sensitive to factors such as solvent identity and solute concentration. northwestern.eduosti.gov Co-crystallization of NDI-Δ with electron-donating molecules like tetrathiafulvalene (TTF) systematically produces 2D tessellations directed by CT interactions. northwestern.eduosti.gov The choice of solvent (e.g., MeCN, CHCl₃, CH₂Cl₂) can modulate the stoichiometry and molecular arrangement in the resulting crystal superstructures. northwestern.edu In some cases, guest molecules like TTF can be confined within the cavities of the NDI-Δ assemblies, enhancing the charge-transfer characteristics of the material. northwestern.eduosti.gov

Molecular Recognition Phenomena

Guest-Host Interactions with Naphthalene Diimide Derivatives

Naphthalene diimide derivatives, particularly those bearing cationic terminal groups (NDI²⁺), have been shown to participate in significant guest-host interactions with macrocyclic hosts in aqueous solutions. nih.gov Comprehensive studies using ¹H NMR, UV/Vis spectroscopy, and microcalorimetric titration have detailed the binding between NDI²⁺ guests and negatively charged hosts like tetrasulfonated 1,5-dinaphtho-crowns. nih.gov

The binding process is thermodynamically favorable, characterized by high association constants, typically in the range of 10⁴–10⁶ M⁻¹. nih.gov This strong affinity is driven by a combination of factors:

Electrostatic Interactions: The attraction between the positively charged NDI guest and the negatively charged crown ether host is a primary driving force. nih.gov

Aromatic π-stacking: Intermolecular π-stacking between the electron-deficient NDI core and the electron-rich naphthalene units of the host contributes significantly to the stability of the complex. nih.gov

Size/Shape Complementarity: The selective binding behavior is also governed by the geometric match between the host's cavity and the guest molecule. nih.gov

These interactions are driven by a large enthalpic gain and a favorable entropic change, underscoring the stability of the resulting host-guest complexes. nih.gov

HostGuestAssociation Constant (Kₐ) in M⁻¹Driving Forces
Tetrasulfonated 1,5-dinaphtho-38-crown-10Naphthalene Diimide Derivative (NDI²⁺)10⁴–10⁶Electrostatic attraction, π-stacking, Size/shape matching
Tetrasulfonated 1,5-dinaphtho-32-crown-8Naphthalene Diimide Derivative (NDI²⁺)10⁴–10⁶Electrostatic attraction, π-stacking, Size/shape matching

Chiral Induction in Naphthalene Diimide Amphiphiles

Chirality can be expressed and amplified at the supramolecular level in assemblies of naphthalene diimide derivatives, even when starting from achiral or racemic components. Studies on NDI gelators have demonstrated that while individual enantiomers ((R)- or (S)-isomers) form fibrous structures with a preferential helicity, an equimolar (racemic) mixture fails to form a gel, instead resulting in macroscopic precipitation. nih.gov

However, chirality can be effectively induced and amplified in these systems through established supramolecular principles:

The "Majority Rules" Effect: In a mixture of two enantiomers with a non-racemic composition (i.e., an enantiomeric excess), the major enantiomer dictates the handedness of the entire supramolecular assembly. This demonstrates that chiral amplification is operative, allowing a small imbalance in chirality at the molecular level to be translated into a large-scale uniform helicity in the resulting fibrous structures. nih.gov

The "Sergeant and Soldier" Principle: Chirality can also be induced in an assembly of achiral NDI molecules (the "soldiers") by doping them with a small amount of a chiral NDI derivative (the "sergeant"). The chiral dopant directs the self-assembly of the achiral molecules, imposing its preferred helicity onto the entire system. nih.gov

These phenomena highlight the cooperative nature of self-assembly in NDI systems, where chiral information can be transferred and amplified throughout the supramolecular structure.

Impact of Protonation State on Molecular Recognition

The protonation state of naphthalene diimide ligands plays a critical role in their molecular recognition capabilities, particularly with biological targets like G-quadruplex (G4) DNA. rsc.org For NDI derivatives with side chains containing protonatable groups, such as N-methyl-piperazine, the charge and hydrogen-bonding capacity of the ligand can be tuned by varying the pH. rsc.org

Molecular dynamics simulations and electronic structure calculations have shown that the electrostatic interactions between NDI ligands and the G4 receptor are maximized when the terminal nitrogen atoms of the side chains are protonated. rsc.org This protonation leads to the formation of more compact and stable complexes within the grooves of the G-quadruplex. The specific protonation state determines the availability of hydrogen bond donors and acceptors, directly influencing the ability of the ligand to form crucial hydrogen bonds with the sugar-phosphate backbone of the DNA. rsc.org Therefore, the recognition process and the stability of the resulting complex are highly dependent on the ambient proton concentration. rsc.org

Similarly, an NDI derivative equipped with two guanidinio-carbonyl-pyrrole (GCP) arms exhibits significantly different DNA binding behavior at pH 5 compared to pH 7. At the lower pH, protonation of the GCP units leads to a higher positive charge (from 2+ to 4+), which drastically enhances its interaction and thermal stabilization of double-stranded DNA and RNA. beilstein-journals.org

Recognition of Biomolecular Targets

Naphthalene diimides are a promising class of molecules for the recognition of various biomolecular targets, owing to their large, planar aromatic surface suitable for intercalation and their tunable side chains that can engage in specific interactions. rsc.orgfrontiersin.org

A primary target for NDI derivatives is DNA, including both double-stranded (ds-DNA) and G-quadruplex structures. NDI ligands with appropriate side chains can act as telomere stabilizers by binding to G-quadruplexes, making them attractive candidates for anticancer therapeutics. rsc.orgfrontiersin.org The binding affinity and mode can be finely tuned by altering the protonation state of the ligand. For example, a novel NDI analogue with GCP arms demonstrates pH-switchable binding: at pH 7, it acts as a minor groove binder for ds-DNA, but at pH 5, upon protonation, it switches to a more stable threading intercalation mode. beilstein-journals.org This pH-dependent change in binding is accompanied by a significant increase in the thermal stabilization of ds-DNA. beilstein-journals.org

The interaction with different nucleic acid structures can be observed through various spectroscopic techniques. For instance, upon binding to AT-rich DNA at pH 5, an NDI derivative shows induced circular dichroism (ICD) bands, which, along with thermal denaturation data, supports an intercalative binding mode where the NDI core is oriented perpendicularly to the longer axes of the DNA base pairs. beilstein-journals.org

NDI DerivativeBiomolecular TargetpHBinding Mode / EffectΔTₘ (°C) for ct-DNA
NDI with N-methyl-piperazine armsG-quadruplex DNAPhysiological (protonated)Groove binding, stabilizationN/A
NDI with guanidinio-carbonyl-pyrrole (NDI-GCP₂)ds-DNA (calf thymus)7.0Minor groove binding, weak stabilization~1
5.0Threading intercalation, strong stabilization>25

Applications of Naphthalene 1,5 Dimaleimide in Organic Electronics and Optoelectronic Devices

N-Type Semiconductor Properties of Naphthalene (B1677914) Diimides

Naphthalene diimides (NDIs) are a prominent class of organic semiconductors known for their n-type (electron-transporting) characteristics. ossila.commdpi.com This behavior stems from their electron-deficient nature, which is a result of the planar aromatic naphthalene core and two electron-withdrawing imide groups. ossila.comnih.gov This structure leads to a high electron affinity and a low-lying Lowest Unoccupied Molecular Orbital (LUMO) level, which facilitates the injection and transport of electrons. nih.govmdpi.com

The electronic properties of NDIs can be fine-tuned by adding different chemical groups. ossila.com For instance, attaching electron-withdrawing groups to the core can produce n-type semiconductors suitable for stable organic field-effect transistors (OFETs). researchgate.net Conversely, adding electron-donating groups can make the diimides ambipolar, meaning they can transport both electrons and holes. researchgate.net The LUMO energy levels of NDI derivatives can be modified, which is crucial for their performance in electronic devices. For example, a phthalimide-fused naphthalene diimide was synthesized with a low-lying LUMO energy level of -4.21 eV, making it a promising candidate for air-stable n-channel OFETs. rsc.org

The ability to modify the side chains attached to the imide nitrogen atoms also plays a significant role in the material's properties. For example, a novel naphthalene diimide-based conjugated polymer with aliphatic amino side chains at the N-position demonstrated good solubility and a self-doping effect, which reduced the work function of the metal electrode and improved electron transport. rsc.org

The table below summarizes the electron mobility of various NDI derivatives, highlighting the impact of different substituents and processing conditions.

Organic Light-Emitting Diodes (OLEDs) Utilizing Naphthalene-1,5-Dimaleimide Derivatives

Derivatives of naphthalene diimide are promising as electron transport materials in organic light-emitting diodes (OLEDs). nih.govmdpi.com Their high electron affinity and suitable LUMO levels facilitate efficient electron injection from the cathode and transport to the emissive layer, which is crucial for achieving high device performance. nih.govmdpi.com

A soluble naphthalene diimide derivative, DC18, has been successfully used as an electron transport/hole blocking layer in polymer light-emitting diodes (PLEDs). researchgate.net Devices incorporating DC18 showed a 25% reduction in turn-on voltage, a more than three-and-a-half times increase in brightness, and a five-fold enhancement in efficiency compared to reference devices. researchgate.net The air stability often seen in naphthalene diimide derivatives is also expected to contribute to a longer device lifetime. researchgate.net

While core-unsubstituted NDIs are generally not fluorescent due to rapid intersystem crossing, core-substitution can alter their photophysical properties, making them potential emitters. unige.chbeilstein-journals.org By introducing electron-donating groups at the core, the emission wavelength can be tuned, opening up possibilities for their use as fluorescent materials in OLEDs. acs.org

Organic Photovoltaics (OPV) and Solar Cell Applications

Naphthalene diimides are extensively investigated as non-fullerene acceptors (NFAs) in organic photovoltaics (OPVs) due to their excellent electron-accepting and transport capabilities. ontosight.aiossila.com The electron-deficient nature of the NDI core, combined with its planarity, facilitates efficient charge separation and transport. ossila.com

The optical and electronic properties of NDI-based acceptors can be tailored by functionalizing the naphthalene core or the imide positions. ontosight.aiossila.com This tunability allows for the optimization of the material's absorption spectrum and energy levels to better match those of the donor material, leading to improved power conversion efficiencies (PCEs). ossila.com For example, a novel NDI-based conjugated polymer used as an electron transport material in non-fullerene OSCs resulted in a device with a PCE of 15.6%. rsc.org

Different molecular architectures incorporating NDI units have been explored. Six new NDI molecular acceptors were evaluated, based on a star-shaped structure with a triarylamine core and three NDI units, and a linear structure with a bithiophene bridge between two NDI units. rsc.org The study found that substituting the alkyl chains linked to the NDI core with sulfur led to the highest PCE of 2.8% in the star-shaped configuration. rsc.org Another study reported a PCE of 2.24% for a simple, solution-processable bulk-heterojunction device using an NDI-based non-fullerene acceptor. researchgate.net

The table below presents the power conversion efficiencies of various OPVs utilizing NDI derivatives.

Organic Field-Effect Transistors (OFETs)

Naphthalene diimides are widely used as n-type semiconductors in organic field-effect transistors (OFETs) due to their high electron mobility and stability. ontosight.airesearchgate.net The performance of NDI-based OFETs is highly dependent on the molecular structure, substituents, and film morphology. frontiersin.orgnih.gov

Researchers have synthesized and characterized numerous NDI derivatives for OFET applications. For instance, a phthalimide-fused naphthalene diimide (NDIIC24) with a low LUMO level of -4.21 eV exhibited an electron mobility of 0.056 cm² V⁻¹ s⁻¹ and a high on-off current ratio of 10⁵–10⁶ in solution-processed thin-film transistors. rsc.org An asymmetric NDI derivative, IZ0, showed even higher performance, with electron mobilities of 0.072 cm² V⁻¹ s⁻¹ in thin films and 0.22 cm² V⁻¹ s⁻¹ in single crystals. nih.gov

The side chains on the NDI molecule also play a crucial role. A systematic study of N,N′-dialkylated naphthalene diimides found that those with medium-length alkyl chains (C6-C8) exhibited the highest n-type mobility, ranging from 10 to 30 times higher than derivatives with shorter or longer chains. mdpi.com Thionation of naphthalene diimides has also been shown to dramatically enhance electron mobility by three orders of magnitude, with the highest mobility measured at 7.5 × 10⁻² cm² V⁻¹ s⁻¹. rsc.org

The table below showcases the electron mobilities achieved in OFETs based on various NDI derivatives.

Electrochromic Devices and Signal Generation

The redox-active nature of naphthalene diimides makes them suitable for applications in electrochromic devices, where a material changes color in response to an electrical potential. beilstein-journals.org NDIs can be reversibly reduced to form stable radical anions and dianions, which exhibit distinct absorption spectra compared to the neutral molecule. beilstein-journals.orgresearchgate.net This property allows for the creation of materials that can switch between different colored states.

For example, the one-electron reduction of N,N-disubstituted naphthalene diimides leads to dramatic changes in their absorption and emission spectra, which can be described as a simple 'on/off' switching mechanism at the molecular level. researchgate.net This capability is fundamental for the development of molecular electronic devices.

Furthermore, NDI derivatives have been investigated for their ability to generate signals in response to specific stimuli. The redox activity of NDI-copper complexes has been utilized for the selective binding and cleavage of G-quadruplexes, which are important biological structures. mdpi.com The formation of the complex with copper ions leads to a significant shift in the charge-transfer band and a visible color change, demonstrating their potential as sensors. mdpi.com

Charge Transport Mechanisms in Naphthalene Diimide-Based Systems

The charge transport in NDI-based systems can be described by different models, primarily hopping and band-like transport, depending on the degree of molecular order and intermolecular electronic coupling. arxiv.orgresearchgate.net

In many NDI-based materials, particularly in disordered or amorphous films, charge transport is dominated by a hopping mechanism. osti.govosti.gov This involves electrons "hopping" between localized states on adjacent NDI molecules. osti.gov A study on a naphthalene diimide-bithiophene copolymer concluded that electron transport occurs via a small-polaron hopping mechanism, where the charge is localized on a single NDI unit. osti.govosti.govacs.org The electronic coupling between NDI units was found to be at least 21 meV, with a reorganization energy of 0.45-0.56 eV. osti.govacs.org

In highly crystalline NDI systems, a more coherent, band-like transport can be observed, especially at low temperatures. arxiv.org In this regime, the charge carriers are delocalized over multiple molecular units and move through the material in a manner similar to electrons in a conventional semiconductor. Anisotropic electron transport was observed in single crystals of a chlorinated NDI derivative, with mobility increasing as the temperature decreased, a characteristic of band-like transport. arxiv.org However, even in cases that appear to be band-like, the underlying mechanism might still be described by an incoherent hopping model that accounts for thermal lattice effects. arxiv.org

The choice of side chains on the NDI molecule can significantly influence the packing structure and, consequently, the charge transport mechanism. mdpi.com For example, fluorinated side chains on naphthalenetetracarboxylic diimides (NTCDIs) were found to improve the morphology of the semiconductor film, leading to enhanced performance in bottom-contact OFETs. nih.gov

Design of Photosystems for Optoelectronic Functionality

Naphthalene diimides are attractive building blocks for the design of artificial photosynthetic systems due to their ability to act as electron acceptors and participate in photoinduced charge separation. acs.orgrsc.org The goal of these systems is to mimic natural photosynthesis by converting light energy into chemical energy or electrical signals.

A key challenge in designing these systems is to achieve a long-lived charge-separated state by preventing rapid back electron transfer. rsc.org One successful strategy involves creating molecular triads, where an NDI radical anion acts as a chromophoric donor, an intermediate acceptor, and a terminal acceptor are linked together. rsc.org In one such system, photoexcitation of the NDI radical anion led to a rapid, multi-step electron transfer to a Re(dmb)(CO)₃ catalyst, with a forward electron transfer time constant of 20.8 ps and a remarkably long back-electron transfer time of 43.4 µs. rsc.org This long lifetime of the reduced state is crucial for catalytic applications, such as CO₂ reduction. rsc.org

Core-substituted NDIs (cNDIs) offer another avenue for designing photosystems. acs.orgrsc.org By modifying the NDI core, its photophysical properties can be tuned to absorb light at different wavelengths and to optimize the energy levels for efficient charge transfer. acs.org Multichromophoric systems consisting of eight NDI units covalently attached to a p-octiphenyl (B14474740) scaffold have been investigated for their photophysical properties and have shown potential for generating transmembrane proton gradients upon photoexcitation, a key function in natural photosynthesis. unige.ch

The table below lists the chemical compounds mentioned in this article.

Advanced Spectroscopic and Computational Characterization Techniques for Naphthalene 1,5 Dimaleimide

Structural Elucidation Methodologies

The precise chemical structure of naphthalene-1,5-dimaleimide is confirmed through a combination of spectroscopic techniques that probe different aspects of its molecular framework.

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present in this compound. The IR spectrum of a related bismaleimide (B1667444) containing a naphthalene (B1677914) unit shows characteristic absorption bands. capes.gov.br The maleimide (B117702) group exhibits strong absorption bands due to the carbonyl (C=O) stretching vibrations, typically observed in the region of 1780-1710 cm⁻¹. tandfonline.com Specifically, for bismaleimides, characteristic absorptions for the imide C=O group appear around 1780 and 1725 cm⁻¹. tandfonline.com The cis-disubstituted double bond (C=C) of the maleimide ring, conjugated with the carbonyl group, gives a strong band around 830 cm⁻¹. tandfonline.com Furthermore, the aromatic C=C stretching vibrations from the naphthalene core are expected in the 1600-1450 cm⁻¹ range. pg.edu.pl The presence of these characteristic peaks in the IR spectrum confirms the presence of both the maleimide and naphthalene functionalities within the molecule.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Imide C=OSymmetric & Asymmetric Stretch1780-1710 tandfonline.com
Maleimide C=COut-of-plane bend~830 tandfonline.com
Aromatic C=CStretch1600-1450 pg.edu.pl
Aromatic C-HStretch3100-3000 pg.edu.pl

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within this compound, allowing for the precise mapping of its structure.

In ¹H NMR spectroscopy of related naphthalene diimides, the aromatic protons of the naphthalene core typically appear as a singlet around 8.76 ppm. mdpi.com For naphthalene itself, the α-protons resonate around 7.9 ppm and the β-protons around 7.5 ppm. rsc.org The protons on the maleimide double bond are also characteristic.

¹³C NMR spectroscopy complements the proton data. In similar naphthalene diimide structures, the carbonyl carbons of the imide group show signals around 162.67 ppm. mdpi.com The aromatic carbons of the naphthalene core have distinct chemical shifts, with the carbon atoms of naphthalene itself appearing at approximately 128 ppm and 126 ppm. hmdb.ca

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are invaluable for establishing connectivity between protons. A ¹H-¹H COSY spectrum would show correlations between adjacent protons on the naphthalene ring, confirming their positions relative to one another. mdpi.com This technique helps to unambiguously assign the proton signals of the naphthalene system.

Nucleus Functional Group Typical Chemical Shift (ppm)
¹HAromatic (Naphthalene)7.5 - 8.8 mdpi.comrsc.org
¹³CCarbonyl (Imide)~163 mdpi.com
¹³CAromatic (Naphthalene)126 - 131 mdpi.com

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular weight of this compound, which has a molecular formula of C₁₈H₁₀N₂O₄. ontosight.ai This technique provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The calculated molecular weight is approximately 318.06 g/mol . HRMS analysis of a synthesized sample would be expected to yield a measured mass that corresponds very closely to this theoretical value, thereby confirming the molecular formula. mdpi.com

Property Value
Molecular FormulaC₁₈H₁₀N₂O₄ ontosight.ai
Molecular Weight~318.06 g/mol

A study on a naphthalene diimide functionalized with stilbene (B7821643) revealed that strong intermolecular interactions can occur along two directions, with naphthalene cores stacking on either similar cores or on the stilbene moieties. rsc.org

Crystal System Space Group Key Structural Feature
Monoclinic (example)P21/c (example)Planar naphthalene core, potential for π-π stacking researchgate.netwikipedia.org

Spectroscopic Investigations of Electronic and Photophysical Properties

The electronic and photophysical properties of this compound are investigated using techniques that probe the interaction of the molecule with electromagnetic radiation.

UV-Visible absorption spectroscopy is used to study the electronic transitions within this compound. The UV-visible spectrum of naphthalene-based compounds typically shows strong absorption in the ultraviolet region due to π-π* transitions within the conjugated aromatic system. researchgate.net The spectrum of a related 1,5-diamino-naphthalene derivative shows a strong absorption band peaking around 230 nm, with a broader band between 275 and 360 nm. mdpi.com For naphthalene diimide derivatives, characteristic sharp absorption peaks can be observed at approximately 361 nm and 381 nm, with a shoulder around 341 nm. reading.ac.uk These absorptions are attributed to the electronic transitions within the naphthalene diimide core. The specific wavelengths and intensities of the absorption bands for this compound would provide insight into its electronic structure and conjugation.

Compound Type Transition Type Typical Absorption Maxima (λmax)
Naphthalene Derivativesπ-π~230 nm, 275-360 nm mdpi.com
Naphthalene Diimidesπ-π~341 nm, 361 nm, 381 nm reading.ac.uk

Fluorescence Spectroscopy and Time-Resolved Measurements

This compound and its derivatives are of significant interest due to their fluorescent properties, which are intricately linked to their molecular structure and environment. Fluorescence spectroscopy provides valuable insights into the electronic transitions and excited-state dynamics of these molecules.

The fluorescence of naphthalene derivatives is generally attributed to charge transfer transitions from the nitrogen atoms of the maleimide groups to the aromatic naphthalene ring. nih.gov The photophysical properties, such as Stokes shift and fluorescence quantum yield, are highly sensitive to the polarity of the solvent. rsc.org An increase in solvent polarity often leads to a larger Stokes shift and a lower fluorescence quantum yield, which suggests a more polar excited state compared to the ground state. rsc.org This behavior is indicative of a twisted intramolecular charge transfer (TICT) state, which can be populated in highly polar solvents. rsc.org

Time-resolved fluorescence measurements offer a deeper understanding of the excited-state dynamics. For some naphthalene diimide (NDI) derivatives, the lifetime of the electronically excited singlet state has been determined to be in the picosecond range. For instance, a dialkyl-substituted NDI was found to have an excited-state lifetime of approximately 10 ± 2 picoseconds. nih.gov The presence of different substituents on the imide nitrogen can significantly alter these dynamics. For example, a phenyl substituent can lead to a much faster deactivation of the singlet state (lifetimes of 0.5-1 ps), which is attributed to the formation of a short-lived charge transfer state that decays to a local triplet state. nih.gov These rapid decay processes can be confirmed through both solution-phase and low-temperature glass matrix fluorescence lifetime measurements. nih.gov

The fluorescence of dimaleimide compounds can be quenched by the maleimide groups themselves. However, upon reaction with thiols, this quenching effect is removed, leading to fluorescence enhancement. acs.org This property makes them suitable as fluorogenic probes for detecting thiols. acs.org

Table 1: Photophysical Properties of Naphthalene Derivatives in Different Solvents

Derivative/SolventAbsorption Max (nm)Emission Max (nm)Stokes Shift (nm)Quantum Yield (Φ)Reference
NDI Derivative in Water~260, ~360356-385160.08 nih.gov
NDI-Amino Acid Conjugate in Buffer (pH 5.0)518-540573-602~600.10-0.32 beilstein-journals.org
Naphthalene in Cyclohexane275~325-0.23 omlc.org
PyroDAN in Ethyl Acetate (B1210297)34041575- mdpi.com

This table presents a selection of photophysical data for various naphthalene diimide derivatives to illustrate the range of observed properties.

Circular Dichroism (CD) Spectroscopy for Chiral Assemblies

Circular dichroism (CD) spectroscopy is a powerful technique for studying the chiral arrangement of molecules in supramolecular assemblies. While this compound itself is achiral, it can be incorporated into larger, chiral structures, and CD spectroscopy can probe the resulting helical or folded conformations.

For instance, chiral aromatic chain imides containing naphthalene and anthracene (B1667546) moieties have been shown to form stable helical structures in solution. nih.gov The CD spectra of these foldamers exhibit distinct signals that can persist for over a week at room temperature, indicating slow racemization. nih.gov The similarity between the CD spectra in solution and in the solid state suggests that the helical conformation is retained upon dissolution. nih.gov

The self-assembly of chiral building blocks can be influenced by external stimuli, such as pH. In some systems involving naphthalene diimide (NDI) derivatives conjugated with amino acids, a reversal of the CD spectrum can be observed upon changing the pH, indicating an inversion of the supramolecular helicity. researchgate.net For example, an NDI-L-glutamic acid conjugate can show positive Cotton effects at one pH and negative signals at another, demonstrating a dynamic and reversible chiral transformation. researchgate.net The intensity of the CD signal can also be dependent on the concentration of the assembling species. researchgate.net

The application of CD spectroscopy extends to the development of chiral sensors. By creating multi-component assemblies, it is possible to generate distinct CD signals for different enantiomers of a chiral analyte, allowing for their differentiation and the determination of enantiomeric excess. rsc.org

Table 2: Chiral Properties of Naphthalene-Containing Assemblies from CD Spectroscopy

SystemKey FindingObservationReference
Naphthalene-Anthracene FoldamersStable helical chirality in solution.CD signals remain stable for over a week. Similar spectra in solution and solid state. nih.gov
NDI-L-Glutamic Acid ConjugatepH-dependent chirality inversion.Reversal of CD spectrum upon changing pH from acidic to alkaline. researchgate.net
Chiral Amine Recognition SystemEnantioselective sensing.Distinct CD signals for different enantiomers of chiral amines. rsc.org

This table summarizes key findings on the use of CD spectroscopy to characterize chiral assemblies incorporating naphthalene imide units.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. globalresearchonline.net It is primarily used to study paramagnetic substances, such as free radicals and transition metal complexes. uni-frankfurt.deru.ac.za For a molecule like this compound, which is a diamagnetic species in its ground state (all electrons are paired), ESR spectroscopy is not directly applicable.

However, ESR can be employed to study radical ions of naphthalene derivatives. For example, the naphthalene negative ion, formed by the reduction of naphthalene, contains an unpaired electron that is delocalized over the entire aromatic ring system. mlsu.ac.in The ESR spectrum of such a species exhibits a complex hyperfine structure due to the interaction of the unpaired electron with the magnetic nuclei (protons) in the molecule. mlsu.ac.in The splitting pattern provides detailed information about the distribution of the electron density within the molecule. mlsu.ac.in

In the context of materials science, if this compound were incorporated into a system where it could be reduced to a radical anion or be in the presence of other paramagnetic species, ESR would be a valuable tool for characterizing the electronic structure and environment of the unpaired electron. uni-frankfurt.de The technique is sensitive to the local environment and dynamics of the paramagnetic center. uni-frankfurt.de

Thermal and Morphological Characterization

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. ardena.com This technique is crucial for determining the thermal stability and decomposition profile of materials like polymers derived from this compound.

For polyimides and other polymers incorporating naphthalene units, TGA is used to determine their decomposition temperatures. For instance, polyaspartimides containing a naphthalene unit have been reported to exhibit 5% weight loss temperatures above 300°C in a nitrogen atmosphere, indicating good thermal stability. grafiati.com In studies of fully conjugated ladder copolymers based on naphthalene diimide (NDI), TGA has shown high decomposition temperatures, often exceeding 500°C under nitrogen, which is characteristic of their rigid and stable fused-ring structure. researchgate.net

TGA curves can also reveal the presence of residual solvents or moisture in a sample, which would be observed as an initial weight loss at lower temperatures. researchgate.net For example, in the analysis of composites, an initial decomposition step below 100°C is often attributed to the loss of adsorbed water. researchgate.net The thermal stability of a material is a critical factor for its processing and application, especially at elevated temperatures. researchgate.net

Table 3: TGA Data for Naphthalene-Containing Polymers

Polymer SystemDecomposition Temperature (5% weight loss)AtmosphereKey FindingReference
Polyaspartimides with Naphthalene Unit> 300°CNitrogenGood thermal stability. grafiati.com
Conjugated Ladder NDI Copolymers> 500°CNitrogenExceptional thermal stability due to fused-ring structure. researchgate.net
1,5-diamino-naphthalene (DAN)Degradation begins after melting at 191°C, with a peak at 285°C.NitrogenShows distinct melting and degradation events. mdpi.com

This table provides examples of thermal stability data obtained by TGA for polymers and related compounds containing the naphthalene moiety.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. torontech.comhu-berlin.de DSC is used to study thermal transitions such as melting, crystallization, and glass transitions. torontech.com

For polymers derived from bismaleimides, DSC is instrumental in determining their glass transition temperatures (Tg) and curing behavior. researchgate.net The Tg of polyaspartimides containing a naphthalene unit, for example, has been found to be in the range of 192–231°C. grafiati.com DSC thermograms can also reveal the melting point (Tm) of crystalline or semi-crystalline materials. A sharp endothermic peak in a DSC curve typically corresponds to the melting of the substance. For instance, 1,5-diamino-naphthalene shows a sharp endothermic peak at 191°C, corresponding to its melting point. mdpi.com

DSC can also be used to study the phase behavior of mixtures. For bismaleimide resin systems, DSC analysis helps in constructing phase diagrams and identifying eutectic mixtures, which have lower melting points than the individual components. researchgate.net This is particularly important for processing these materials in a molten state. researchgate.net The technique can also provide information on the heat of reaction (enthalpy) for curing processes. researchgate.net

Table 4: DSC Data for Naphthalene-Containing Materials

MaterialThermal TransitionTemperature (°C)ObservationReference
Polyaspartimides with Naphthalene UnitGlass Transition (Tg)192 - 231Indicates the range of softening temperatures for these polymers. grafiati.com
1,5-diamino-naphthalene (DAN)Melting Point (Tm)191Sharp endothermic peak. mdpi.com
Bismaleimide Resin Eutectic MixtureEutectic Melting PointLower than individual componentsFacilitates processing in a molten state. researchgate.net

This table highlights key thermal transition data obtained from DSC analysis of naphthalene-containing compounds and polymers.

Electron Microscopy (TEM, SEM) for Nanostructure Visualization

Electron microscopy techniques, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are indispensable for visualizing the morphology and structure of materials at the nanoscale. fiveable.me

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of a sample. plos.org It is used to analyze the shape, size, and dispersion of particles in composites or the surface features of a material. For example, SEM has been used to demonstrate the uniform dispersion of fillers within a polymer matrix. researchgate.net In the context of this compound-based materials, SEM would be crucial for examining the morphology of polymer blends, composites, or self-assembled structures on a surface. Low-vacuum SEM techniques can even allow for the imaging of cells adhered to nanostructured biomaterials, providing insights into cell-material interactions. biorxiv.org

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM and is capable of visualizing the internal structure of a material, including individual atoms and crystal lattices. fiveable.meoaepublish.com For materials derived from this compound, TEM can be used to observe the nanostructure of self-assembled systems, such as nanofibers or vesicles. For example, chiral assemblies of NDI derivatives have been visualized by TEM, revealing the formation of helical nanofibers. The dimensions and morphology of these nanostructures can be directly measured from TEM images.

Both SEM and TEM can be coupled with Energy Dispersive X-ray (EDX) analysis to determine the elemental composition of the visualized structures, providing a comprehensive structural and chemical characterization. researchgate.net These visualization techniques are critical for establishing structure-property relationships in materials developed from this compound.

Computational chemistry provides powerful tools for understanding the electronic structure, properties, and dynamic behavior of molecules like this compound at an atomic level. These theoretical methods complement experimental data, offering insights that are often difficult or impossible to obtain through laboratory measurements alone.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine its optimized molecular geometry, ground-state energy, and various electronic properties. Functionals such as B3LYP or MPW1PW91 combined with basis sets like 6-31G(d,p) are commonly used to model related naphthalene-based systems, providing a good balance between accuracy and computational cost. nih.govmdpi.com These calculations can predict bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional picture of the molecule.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. sissa.it This method is crucial for understanding the optical properties of this compound, as it allows for the calculation of electronic absorption spectra. core.ac.uk By simulating the response of the molecule to a time-dependent electric field (like light), TD-DFT can predict the energies of electronic transitions (excitation energies) and their corresponding oscillator strengths, which relate to the intensity of absorption peaks. sissa.it For example, in studies of analogous naphthalene-1,5-diamine derivatives, TD-DFT has been successfully used to calculate the maximum absorption wavelength (λ_max) and explore the nature of the electronic transitions, correlating well with experimental UV-Vis spectra. nih.govresearchgate.net Such analyses are critical for applications where the molecule's interaction with light is important, such as in the development of fluorescent probes or photosensitizers.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and spatial distribution of these orbitals are fundamental to understanding a molecule's chemical reactivity and electronic properties. rsc.org For this compound, which has an Acceptor-Donor-Acceptor (A-D-A) architecture, the naphthalene core typically acts as the electron donor (D) while the two maleimide groups function as electron acceptors (A).

FMO analysis reveals the nature of intramolecular charge transfer (ICT) within the molecule. nih.gov The HOMO is generally localized on the electron-rich donor fragment (the naphthalene core), while the LUMO is localized on the electron-deficient acceptor fragments (the maleimide groups). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (E_gap), is a critical parameter. A smaller energy gap often correlates with higher chemical reactivity and a red-shift in the absorption spectrum. rsc.org In studies on related naphthalene-1,5-diamine chromophores, FMO analysis confirmed that electronic transitions primarily involve the promotion of an electron from a HOMO centered on the naphthalene core to a LUMO centered on the acceptor moieties, confirming efficient ICT. nih.govrsc.org

Below is a representative table illustrating the type of data obtained from FMO calculations on similar A-D-A naphthalene systems.

Compound TypeE_HOMO (eV)E_LUMO (eV)Energy Gap (E_gap, eV)
Naphthalene-1,5-diamine Derivative 1-6.070-2.2323.838
Naphthalene-1,5-diamine Derivative 2-5.994-2.0943.900
Naphthalene-1,5-diamine Derivative 3-5.783-2.0033.780

Representative FMO data for Naphthalene-1,5-diamine derivatives, illustrating typical energy values calculated using DFT. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing detailed information on conformational dynamics and intermolecular interactions. rsc.org For this compound (NDM), MD simulations have been specifically used to quantify its behavior as a homobifunctional cross-linking reagent. nih.gov These reagents are used as "molecular rulers" to measure distances within or between proteins. nih.govthermofisher.com

In one study, stochastic dynamics simulations were performed for 2.5 nanoseconds in a simulated aqueous environment to sample the conformational space of NDM. nih.gov The goal was to determine the range of distances the molecule can span when its two reactive maleimide groups bind to sulfhydryl groups on proteins. The simulation provided a statistical distribution of the cross-linking span, offering a more accurate and dynamic picture than a simple measurement of a static molecular model. nih.gov The results from this simulation are crucial for accurately interpreting data from protein cross-linking experiments. nih.gov

The table below summarizes the statistical findings for the cross-linking span of this compound from these simulations.

Statistical ParameterCross-linking Span (Å)
Average10.1
Standard Deviation1.4
Mode10.7
Median10.3
Range5.3 - 12.1

Statistical analysis of the cross-linking distance for this compound obtained from a 2.5 nsec stochastic dynamics simulation. nih.gov

MD simulations can also be applied to study the interaction of NDM with protein surfaces, the influence of solvent on its conformation, and its aggregation behavior in solution. nih.govmdpi.com

Electronic Structure Calculations

For aromatic systems like naphthalene, it has been shown that intermolecular interactions in the solid state can influence the electronic structure. rsc.org Population analysis methods, such as Mulliken analysis, can be used to assign partial charges to each atom in the molecule. This reveals how electron density is distributed and can highlight the electrophilic or nucleophilic character of different parts of the molecule. In related studies on crystalline naphthalene, DFT calculations that include van der Waals interactions have been essential for accurately reproducing experimental lattice parameters and understanding how crystal packing influences charge distribution. rsc.org

Transition Density Matrix (TDM) Analysis

Transition Density Matrix (TDM) analysis is a powerful computational tool used to visualize and interpret electronic excitations calculated by TD-DFT. researchgate.net The TDM provides a characteristic spatial map of an electronic transition, showing the regions where the electron density is depleted (the "hole," or electron origin) and where it is increased (the "electron," or destination). researchgate.net This allows for a clear characterization of the transition, such as local excitation (where the hole and electron are in the same region) or charge-transfer excitation (where the hole and electron are spatially separated). sourceforge.net

For a molecule like this compound, TDM analysis is particularly useful for visualizing the A-D-A charge-transfer nature of its low-energy electronic transitions. nih.govrsc.org In computational studies of related naphthalene-based chromophores, TDM maps have confirmed that upon photoexcitation, electron density moves from the central naphthalene donor to the terminal acceptor groups. nih.govrsc.org This provides direct, visual evidence of ICT and helps in understanding the separation of the electron-hole pair (exciton), which is a key process in photovoltaic applications. researchgate.net The analysis can be represented as a 2D heatmap where off-diagonal elements indicate electronic coherence between different parts of the molecule during the transition.

Functionalization Strategies and Structure Function Relationships of Naphthalene 1,5 Dimaleimide

Influence of Substituent Position and Nature

The position and chemical nature of substituents play a critical role in determining the final properties of Naphthalene-1,5-dimaleimide derivatives. Functional groups can act as electron-donors (D) or electron-acceptors (A), creating various electronic configurations such as D-π-D or A-π-A across the naphthalene (B1677914) (π) backbone. mdpi.comnih.gov

The introduction of substituents to the naphthalene core directly impacts the molecule's fundamental electronic characteristics. Attaching electron-donating groups, such as amino groups, or electron-withdrawing groups can significantly alter the electron affinity and redox properties of the NDI. ontosight.aibeilstein-journals.org For instance, core substitution with electron-donating diaminoalkyl groups can increase the charge-transfer character of the molecule's photoexcited states. beilstein-journals.org This fine-tuning of the frontier molecular orbital (FMO) energy levels—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for designing materials for applications like organic photovoltaics. nih.gov

In contrast, substituents on the imide nitrogen atoms primarily influence the molecule's physical properties, such as solubility and processability, which are critical for device fabrication. ontosight.ai While imide groups themselves are electron-accepting and contribute to the n-type character of the molecule, the attached side chains (e.g., alkyl groups) mainly dictate intermolecular interactions and solid-state packing. google.comtcichemicals.com

A study on related naphthalene-1,5-diamine derivatives (ND1–ND9) functionalized with various aldehyde-derived moieties illustrates how different substituents systematically alter electronic energy levels. The calculated HOMO and LUMO energies demonstrate a clear dependence on the nature of the substituent. nih.gov

Table 1: Calculated Frontier Molecular Orbital (FMO) Energies for Functionalized Naphthalene-1,5-Diamine Derivatives nih.gov

CompoundSubstituent MoietyEHOMO (eV)ELUMO (eV)Energy Gap (eV)
ND1 4-(N,N-dimethylamino)benzylidene-6.070-2.2323.838
ND2 4-methoxybenzylidene-6.042-2.1753.867
ND3 3-bromobenzylidene-6.060-2.2083.852
ND4 3-fluoro-4-methylbenzylidene-5.994-2.0943.900
ND5 4-(trifluoromethyl)benzylidene-6.071-2.2673.804
ND6 4-cyanobenzylidene-5.783-2.0033.780
ND7 (1H-indol-5-yl)methylene-5.811-1.8303.981
ND8 (1H-pyrrol-2-yl)methylene-5.904-1.9703.934
ND9 furan-2-ylmethylene-5.836-2.1333.703

This table is generated from data presented in a study on naphthalene-1,5-diamine derivatives, which serve as a model for understanding substituent effects on the naphthalene core.

Alkyl chains attached to the imide nitrogens are instrumental in controlling the self-assembly and, consequently, the electronic mobility of this compound derivatives. researchgate.net These chains enhance solubility, a crucial factor for solution-based processing of organic electronic devices. mdpi.com The length and structure of the alkyl chains dictate the intermolecular packing and morphology of the resulting material. google.com

A systematic study on a series of N,N′-dialkylated naphthalene diimides (from propyl to undecyl chains, NDIC3-NDIC11) revealed a distinct "odd-even parity effect". mdpi.com This effect describes how the number of methylene (B1212753) groups in the alkyl chains influences the crystal packing symmetry. Derivatives with an even number of methylene groups tended to adopt a low-symmetry triclinic packing, while those with an odd number were generally monoclinic. This variation in packing directly affects the π-π stacking distance between the aromatic cores. The study found that derivatives with medium-length alkyl chains (NDIC6, NDIC7, and NDIC8) exhibited n-type mobility that was 10- to 30-fold higher than those with shorter or longer chains, highlighting an optimal range for charge transport. mdpi.com For example, a derivative with hexadecyl alkyl chains (HD-NDI) was shown to self-assemble into large micron-sized ribbons, leading to excellent electron mobility of 1.8 × 10⁻³ cm² V⁻¹ s⁻¹ due to the formation of effective charge transport channels. researchgate.net

Table 2: Correlation of Alkyl Chain Length with Electronic Mobility in NDI Derivatives mdpi.com

DerivativeAlkyl ChainCrystal Symmetryπ-π Stacking Distance (dπ-π)Relative n-type Mobility
NDIC3 PropylMonoclinic (Odd)SmallerLower
NDIC4 ButylTriclinic (Even)LargerLower
NDIC5 PentylMonoclinic (Odd)SmallerHigher
NDIC6 HexylTriclinic (Even)LargerHighest
NDIC7 HeptylMonoclinic (Odd)SmallerHighest
NDIC8 OctylTriclinic (Even)LargerHighest
NDIC9 NonylMonoclinic (Odd)SmallerLower
NDIC10 DecylTriclinic (Even)LargerLower
NDIC11 UndecylMonoclinic (Odd)SmallerLower

This table summarizes trends observed in a systematic study of N,N′-dialkylated naphthalene diimides, showing that medium-length chains (C6-C8) provide the highest mobility.

Molecular Symmetry and Electronic Distribution Modulation

The parent naphthalene molecule possesses a high degree of symmetry (D2h point group), which dictates the distribution of its π-electrons and its electronic transitions. wolfram.com In this compound, the symmetrical placement of the two maleimide (B117702) groups preserves a high degree of molecular symmetry. mdpi.com This symmetry influences the electronic distribution across the aromatic system. nih.gov

Modifying this symmetry is a powerful strategy for tuning the molecule's properties. For example, a study on the related 1,5-diamino-naphthalene (DAN) showed that derivatizing only one of the two amino groups breaks the original molecular symmetry. mdpi.comnih.gov This asymmetry effectively modifies the electronic distribution of the aromatic system, which in that case suppressed pro-oxidant properties while retaining mild antioxidant activity. nih.gov Applying this principle to this compound, the creation of asymmetrical derivatives—either by placing different substituents on the two imide nitrogens or by asymmetrically functionalizing the core—can modulate the electronic landscape, influencing charge distribution and the stabilization of radical ions that may form during redox processes. mdpi.comnih.gov

Tuning of Optical Properties through Functionalization

The optical properties of this compound, such as light absorption and fluorescence, are highly tunable through functionalization, particularly at the core. beilstein-journals.org Unsubstituted NDIs are typically colorless. beilstein-journals.org However, introducing electron-donating substituents onto the electron-deficient naphthalene core creates a donor-acceptor system. rsc.org This can induce an intramolecular charge-transfer character, which shifts the absorption and emission maxima into the visible and near-infrared regions of the spectrum. ontosight.aibeilstein-journals.org

For example, synthesizing NDIs with core amino-substituents results in dyes that absorb and emit light at wavelengths beyond 500 nm. rsc.org The electronic nature of these substituents directly correlates with the optical output. A study found that as the electron-withdrawing character of the residue on the core amino-substituent increased, the absorption and emission maxima shifted to shorter wavelengths (hypsochromic shift), and the fluorescence quantum yields markedly increased, reaching up to 39% for a derivative with a trifluoroethyl group. rsc.org This demonstrates a clear structure-property relationship where the electronic push-pull effect within the molecule governs its interaction with light.

Table 3: Effect of Core Amino-Substituents on Optical Properties of NDI Dyes rsc.org

Core Substituent TypeElectron CharacterAbsorption/EmissionFluorescence Quantum Yield
Amino-substituentElectron-donatingShifted beyond 500 nmVaries
Amino-substituent with Trifluoroethyl groupStrongly electron-withdrawingHypsochromic shiftUp to 39%

This table is based on findings for water-soluble NDIs, illustrating how varying the electronic nature of core substituents tunes optical properties.

Design Principles for Specific Performance Enhancement

Based on the structure-function relationships, several key design principles emerge for enhancing the performance of this compound derivatives, particularly for their use as n-type organic semiconductors. google.comresearchgate.net

Core Functionalization for Electronic Tuning : The primary method for tuning the fundamental electronic properties (electron affinity, HOMO/LUMO levels) is the introduction of electron-donating or electron-withdrawing groups onto the naphthalene core. ontosight.ai This is essential for matching energy levels in multilayer electronic devices like organic photovoltaics and OFETs. nih.gov

Imide Functionalization for Processability and Packing : The substituents on the imide nitrogens, typically alkyl chains, are crucial for ensuring solubility in common organic solvents for solution-based device fabrication. ontosight.ai

Optimizing Alkyl Chain Length for Mobility : There is an optimal length for N-alkyl substituents to maximize charge carrier mobility. Chains that are too short or too long can lead to suboptimal molecular packing and lower mobility. Studies indicate that medium-length chains (e.g., C6-C8) often provide the best performance by balancing solubility and effective π-π stacking. mdpi.com

Symmetry Breaking for Property Modulation : Deliberately breaking the molecule's symmetry can be used to fine-tune electronic distribution and selectively enhance or suppress certain properties, offering a route to highly specialized materials. nih.gov

Donor-Acceptor Strategy for Optical Properties : To develop colored or fluorescent NDI materials, a donor-acceptor architecture should be implemented by adding electron-donating groups to the electron-accepting NDI core. This strategy shifts absorption into the visible spectrum and allows for the tuning of fluorescence. beilstein-journals.orgrsc.org

By applying these principles, this compound can be systematically modified to create a wide range of functional materials with tailored properties for advanced electronic and optoelectronic applications. ontosight.ai

Broader Research Perspectives and Future Directions in Naphthalene 1,5 Dimaleimide Studies

Emerging Synthetic Paradigms for Naphthalene-1,5-Dimaleimide Derivatives

While the traditional synthesis of bismaleimides involves the reaction of a diamine with maleic anhydride (B1165640), research into naphthalene (B1677914) diimides (NDIs) and other complex imides has paved the way for more sophisticated synthetic strategies that can be applied to this compound. scispace.com These emerging paradigms focus on creating functional derivatives with tailored electronic and physical properties.

A primary area of development is the functionalization of the naphthalene core. Drawing inspiration from the synthesis of core-substituted NDIs, new methods allow for the introduction of various substituents onto the aromatic scaffold. nih.gov Strategies such as halogenation of the naphthalene core, followed by nucleophilic substitution reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig couplings), can be employed to attach different functional groups. researchgate.netx-mol.com This approach can significantly alter the molecule's optical and electronic properties, transforming it from a simple cross-linker into a functional component for electronic materials. nih.gov For example, the introduction of electron-donating or withdrawing groups can tune the molecule's electron affinity and absorption spectrum. researchgate.netnih.gov

Furthermore, novel cycloaddition reactions are being explored to construct the core itself, offering pathways to previously inaccessible isomers and derivatives. beilstein-journals.org These advanced synthetic routes provide greater control over the final molecular architecture, enabling the creation of highly tailored this compound derivatives for specific applications.

Synthetic Approach Description Potential Outcome for this compound Reference
Core Functionalization Introduction of substituents directly onto the naphthalene aromatic rings via reactions like halogenation followed by cross-coupling.Tunable photophysical properties, modified electron affinity, and enhanced solubility. nih.govresearchgate.net
Cycloaddition Reactions Building the polycyclic aromatic core through methods like the Diels-Alder reaction from simpler precursors.Access to novel isomers and complex, multi-dimensional aromatic structures. beilstein-journals.orgresearchgate.net
"Green" Hydrothermal Synthesis Using high-temperature water as the reaction medium, eliminating the need for organic solvents and catalysts.Environmentally benign, high-purity synthesis of the bismaleimide (B1667444) structure. rsc.org
Microwave-Assisted Synthesis Employing microwave irradiation to accelerate chemical reactions, such as the imidization step.Reduced reaction times, increased yields, and lower energy consumption. mdpi.comresearchgate.net

Advanced Applications in Bio-inspired and Hybrid Materials (Excluding Clinical Data)

The distinct properties of this compound make it an excellent candidate for the development of advanced materials, particularly those inspired by biological systems and hybrid organic-inorganic structures. Its planar naphthalene core facilitates π-π stacking, a non-covalent interaction that is fundamental to the self-assembly of many biological structures, such as DNA. ontosight.aireading.ac.uk This allows the molecules to organize into well-defined supramolecular architectures like nanotubes and sheets. rsc.org

In the realm of bio-inspired materials , the maleimide (B117702) groups offer a reactive handle for covalent modification. For instance, they react readily with thiol groups present in cysteine residues of proteins. acs.org This specific reactivity allows this compound to act as a homobifunctional cross-linker, rigidly connecting different parts of a protein or linking different protein units together to create new biomaterials with controlled structures. nih.gov Derivatives that become fluorescent only after this thiol addition reaction have been designed, serving as "fluorogenic" probes for detecting specific dithiol-containing molecules or protein domains. acs.org

For hybrid materials , this compound can be integrated into polymer networks to create materials with unique functionalities. The maleimide groups can undergo polymerization or participate in Diels-Alder reactions to form robust, cross-linked thermosets. scispace.comreading.ac.uk When combined with inorganic components like nanoparticles or silica (B1680970), the resulting organic-inorganic hybrid materials can exhibit enhanced thermal stability, mechanical strength, and novel photoresponsive properties. ontosight.airsc.org For example, NDI-based hybrid materials have been developed for photochromic applications, where the material changes color upon exposure to light. rsc.org

Predictive Modeling and Data-Driven Approaches for this compound Design

The design of new this compound derivatives with specific, targeted properties is being accelerated by the integration of computational modeling and data-driven techniques. These approaches allow researchers to predict the behavior of a molecule before it is synthesized, saving significant time and resources. frontiersin.org

Predictive modeling , using techniques like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can forecast a derivative's geometric, electronic, and photophysical properties. researchgate.net For instance, modeling can predict how adding a specific substituent to the naphthalene core will affect the molecule's absorption and emission spectra, or its electron-accepting capabilities. frontiersin.org This is particularly valuable for designing new fluorescent probes or n-type semiconductor materials.

A more advanced, data-driven approach involves the use of machine learning and artificial intelligence. rsc.org In one such strategy, an Artificial Neural Network (ANN) is trained on a large dataset of existing maleimide compounds with experimentally measured properties. rsc.org The trained ANN can then rapidly and accurately predict the properties (e.g., fluorescence wavelength and quantum yield) of new, hypothetical this compound derivatives based solely on their chemical structure. This predictive power enables the high-throughput virtual screening of thousands of potential candidates, identifying the most promising ones for synthesis and experimental validation.

Computational Step Description Objective Reference
1. Data Collection Compile a database of known functionalized maleimide derivatives with experimentally measured properties (e.g., absorption/emission spectra).Create a training set for the machine learning model. rsc.org
2. Model Training Use the dataset to train an Artificial Neural Network (ANN) to find correlations between molecular structure and properties.Develop a predictive model that can generalize to new, unseen molecules. rsc.org
3. Virtual Screening Design a large virtual library of hypothetical this compound derivatives.Explore a vast chemical space computationally. frontiersin.org
4. Property Prediction Use the trained ANN to rapidly predict the properties of each molecule in the virtual library.Identify candidates with desired target properties (e.g., specific fluorescence color). rsc.org
5. Synthesis & Validation Synthesize the most promising candidates identified by the model and experimentally measure their properties.Confirm the accuracy of the model and discover new functional materials. rsc.org

Integration of this compound in Multi-Component Systems

The bifunctional nature of this compound makes it an ideal component for integration into larger, multi-component systems such as copolymers and supramolecular assemblies. rsc.orgrsc.org In these systems, it can act as a monomer, a cross-linker, or a structural scaffold, imparting its unique electronic and physical characteristics to the final material.

In copolymer systems , this compound can be polymerized with other monomers to create polymers with precisely controlled properties. Because the naphthalene core is electron-deficient, it is often paired with electron-rich "donor" monomers to create donor-acceptor copolymers. expresspolymlett.com These materials have applications in organic electronics, such as all-polymer solar cells and field-effect transistors. rsc.orgnih.gov By carefully selecting the comonomer, researchers can tune the polymer's electronic band gap, charge mobility, and morphology. expresspolymlett.comrsc.org For example, copolymers of naphthalene diimide and perylene (B46583) diimide have been designed to optimize crystallinity and performance in all-polymer solar cells. nih.gov

In supramolecular chemistry , this compound serves as a building block for creating complex, non-covalently bonded structures. ontosight.ai Its planar aromatic surface promotes π-π stacking with other electron-rich or electron-poor aromatic molecules, leading to the formation of host-guest complexes, catenanes, and rotaxanes. rsc.orgnih.gov These assemblies have potential uses in molecular switching devices and sensors. rsc.org The maleimide groups can also be functionalized with recognition units to direct the self-assembly process, or they can be used to "lock" the supramolecular structure in place through subsequent covalent bond formation.

Sustainability Considerations in this compound Chemistry

As with all areas of chemical synthesis, there is a growing emphasis on green and sustainable practices in the chemistry of this compound. This involves developing cleaner synthetic routes, reducing waste, and designing materials for end-of-life recyclability. innovareacademics.in

A significant advance in sustainable synthesis is the use of hydrothermal methods. Researchers have demonstrated that high-purity naphthalene bisimides can be synthesized efficiently in nothing but water at high temperatures. rsc.org This process completely avoids the use of hazardous organic solvents and catalysts, making it an exceptionally green alternative to traditional methods. rsc.org Additionally, techniques like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption. mdpi.com

Another key aspect of sustainability is designing for recyclability . Bismaleimide-based polymers are thermosets, which are notoriously difficult to recycle due to their permanent cross-linked network. However, the maleimide group is a key participant in the reversible Diels-Alder reaction. reading.ac.uk By designing this compound-based polymers where the cross-links are formed via Diels-Alder adducts (e.g., with a furan-containing comonomer), it is possible to create "recyclable thermosets" or vitrimers. reading.ac.ukacs.org When heated, the Diels-Alder bonds can break, allowing the material to be reprocessed and reformed. Upon cooling, the bonds reform, restoring the material's properties. This approach offers a pathway to continually recyclable, high-performance materials based on the this compound scaffold. acs.org

Q & A

Q. What are the recommended synthetic routes and purification methods for Naphthalene-1,5-dimaleimide?

this compound is synthesized via maleimide functionalization of naphthalene precursors. Key steps include:

  • Conjugation reactions : Use nucleophilic thiol-maleimide "click" chemistry under pH 7–8 to ensure selective binding without side reactions .
  • Purification : Employ gradient elution HPLC with C18 columns, validated by mass spectrometry (e.g., ESI-MS) to confirm molecular integrity .
  • Critical parameters : Monitor reaction temperature (<50°C) to prevent maleimide ring hydrolysis .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Spectroscopic analysis : UV-Vis (λmax ~300–350 nm) and FTIR (C=O stretch at ~1700 cm⁻¹) confirm maleimide functionality .
  • Electrochemical profiling : Cyclic voltammetry in aprotic solvents (e.g., DMF) to assess redox behavior and HOMO-LUMO gaps .
  • Thermal stability : TGA/DSC to determine decomposition thresholds (>200°C typical for maleimides) .

Q. What standardized protocols exist for preliminary toxicity screening?

  • In vivo models : Use OECD Guidelines 423 (acute oral toxicity) and 407 (28-day repeated dose), with routes of exposure (oral, dermal, inhalation) per Table B-1 inclusion criteria .
  • Risk of bias mitigation : Follow Table C-7 for animal studies (e.g., randomized dosing, concealed allocation) to ensure reproducibility .
  • Biomarkers : Monitor hepatic/renal effects (ALT, creatinine) and hematological parameters (RBC counts) .

Advanced Research Questions

Q. How can researchers optimize this compound for protein cross-linking in spatially restricted environments?

  • Steric hindrance mitigation : Use shorter spacer arms (e.g., hexane linkers) to enhance cross-linking efficiency in confined systems .
  • Kinetic studies : Employ stopped-flow fluorescence to measure binding rates with cysteine-rich proteins (e.g., antibodies) .
  • Validation : Confirm cross-linking efficiency via SDS-PAGE and MALDI-TOF .

Q. What methodologies resolve contradictions in toxicity data across studies?

  • Risk of bias assessment : Apply Table C-6/C-7 questionnaires to evaluate reporting completeness and experimental rigor (e.g., dose randomization, outcome masking) .
  • Meta-analysis : Pool data from studies meeting Table B-1 inclusion criteria (e.g., controlled exposure routes, systemic effect reporting) .
  • Confounder adjustment : Use multivariate regression to control for variables like species-specific metabolic pathways (e.g., cytochrome P450 activity) .

Q. How does this compound behave in environmental matrices, and what biomonitoring strategies are effective?

  • Environmental partitioning : Assess air/water/sediment distribution using log Kow (octanol-water coefficient) and Henry’s Law constants .
  • Degradation pathways : Conduct photolysis studies under UV light (λ = 254 nm) to identify breakdown products (e.g., maleic anhydride derivatives) .
  • Biomonitoring : Quantify urinary metabolites (e.g., thioether adducts) in occupationally exposed populations via LC-MS/MS .

Q. What advanced assays evaluate genotoxicity and epigenetic effects?

  • Ames test : Use TA98 and TA100 strains with/without metabolic activation (S9 mix) to assess mutagenicity .
  • Comet assay : Detect DNA strand breaks in human lymphocytes exposed to sub-cytotoxic concentrations (IC₅₀/10) .
  • Epigenetic profiling : ChIP-seq or MeDIP-seq to analyze histone modification/DNA methylation changes in exposed cell lines .

Q. How can analytical methods be tailored for trace-level detection in complex matrices?

  • HPLC-MS/MS optimization : Use reverse-phase columns (C18) with mobile phase: 0.1% formic acid in acetonitrile/water (70:30). LOD ≤ 0.1 ng/mL .
  • Matrix effect correction : Spike deuterated internal standards (e.g., d₈-naphthalene analogs) to normalize recovery rates .
  • Quality control : Validate methods per EPA 535.1 guidelines for precision (RSD <15%) and accuracy (80–120% recovery) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.